N-Methylcyclohexylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVJUMINZSXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059216 | |
| Record name | N-Methylcyclohexanamine | |
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Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
100-60-7 | |
| Record name | METHYL CYCLOHEXYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7058 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |
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| Record name | N-Methylcyclohexylamine | |
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| Record name | N-METHYLCYCLOHEXYLAMINE | |
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| Record name | Cyclohexanamine, N-methyl- | |
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| Record name | N-Methylcyclohexanamine | |
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| Record name | Cyclohexyl(methyl)amine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |
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| Record name | N-METHYLCYCLOHEXYLAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to N-Methylcyclohexylamine
Abstract: N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine with the chemical formula C₇H₁₅N, is a versatile chemical intermediate with significant industrial applications.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary uses in various fields, including pharmaceuticals, agrochemicals, and materials science. Particular focus is given to its role as a corrosion inhibitor, a rubber vulcanization accelerator, and a key building block in organic synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[2][3] It is a flammable and corrosive compound that is slightly soluble in water but miscible with many common organic solvents like ethanol and ether.[1][3][4] Its chemical reactivity is typical of a secondary amine, readily participating in neutralization, alkylation, and acylation reactions.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [2][4] |
| Molecular Weight | 113.20 g/mol | [4] |
| CAS Number | 100-60-7 | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |
| Odor | Amine-like, fishy | [3][7] |
| Melting Point | -9 to -7 °C | [8] |
| Boiling Point | 149 °C | [8] |
| Density | 0.868 g/mL at 25 °C | [6] |
| Water Solubility | 5.4 g/100 mL at 20 °C | [5][9] |
| Vapor Pressure | 11 mmHg at 40 °C | [9] |
| Vapor Density | 4.0 (vs air) | [10] |
| Flash Point | 29 °C (85 °F) | [5][8][11] |
| Refractive Index | n20/D 1.456 | |
| pKa | 11.03 ± 0.20 (Predicted) | [9] |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through several established synthetic routes. The most common methods involve the reductive amination of cyclohexanone or the methylation of cyclohexylamine.
This is a widely used method for synthesizing this compound.[6] The process involves the reaction of cyclohexanone with methylamine in the presence of a catalyst and hydrogen gas.[1][12]
Experimental Protocol:
-
Reactants: Cyclohexanone and methylamine are used as the primary raw materials.[13]
-
Catalyst: A chromium-activated cobalt catalyst or a platinum-on-alumina (Pt/Al₂O₃) catalyst is typically employed.[14] Nickel-based catalysts are also used.[12]
-
Reaction Conditions: The reaction is conducted in a high-pressure autoclave.[13] Hydrogen is introduced, and the mixture is heated. Typical reaction temperatures range from 100-160 °C with pressures between 50-150 bar.[13][14]
-
Reaction: The raw materials undergo a chemical reaction in the reactor to form an immiscible mixture of this compound and water.[13]
-
Purification: The resulting product mixture is separated from the aqueous layer. The crude product is then heated to remove residual water, followed by vacuum distillation to yield the purified this compound.[13]
Another common synthetic route is the direct methylation of cyclohexylamine.[6] This method can be achieved by reacting cyclohexylamine with methanol over a suitable catalyst.[8][12]
Experimental Protocol:
-
Reactants: Cyclohexylamine and a methylating agent such as methanol.[12]
-
Catalyst: Copper, zinc, or copper-calcium catalysts are effective for this transformation.[8][12]
-
Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. For instance, a typical condition involves heating at 150°C in a sealed autoclave.[12]
-
Purification: After the reaction, the product is isolated and purified, often using column chromatography to separate the desired this compound from byproducts and unreacted starting materials.[12]
Industrial and Research Applications
This compound's unique chemical properties make it a valuable component in numerous industrial processes and as an intermediate in the synthesis of fine chemicals.[1]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for synthesizing various biologically active molecules, including pharmaceuticals and pesticides.[7][15] It is used in the synthesis of Mps1 kinase inhibitors for cancer research and antituberculosis agents like indole-2-carboxamides.[5]
-
Corrosion Inhibition: Amines are effective at protecting metal surfaces from corrosion.[15] this compound can be used in formulations to protect industrial equipment and pipelines by neutralizing acidic compounds and forming a protective film on the metal surface.[15][16]
-
Rubber Industry: It is utilized as a raw material for rubber vulcanization accelerators, which improve the efficiency of the vulcanization process and enhance the performance of the final rubber product.[1][8]
-
Polymers and Resins: In the production of plastics and resins, it can act as a curing agent or an additive to improve properties such as thermal stability and mechanical strength.[15]
-
Dye Intermediate: The compound is a known intermediate in the manufacturing of various dyes.[8][15]
-
Solvent and Acid Acceptor: Due to its basic nature and physical properties, it is also used as a solvent and an acid acceptor in various chemical reactions.[4][8]
The function of this compound as a corrosion inhibitor is based on its ability to interact with metal surfaces. This mechanism is common to many amine-based inhibitors.
Conceptual Pathway:
-
Adsorption: The nitrogen atom in the amine group has a lone pair of electrons, which allows the molecule to adsorb onto the metal surface.[17]
-
Film Formation: This adsorption creates a thin, protective film on the metal.[15] This film acts as a barrier, isolating the metal from the corrosive environment (e.g., water, acidic gases).
-
Neutralization: As a base, this compound can neutralize acidic species in the environment that would otherwise accelerate corrosion.[15]
This dual action of forming a physical barrier and neutralizing corrosive agents makes it an effective corrosion inhibitor, particularly in applications like boiler water treatment.[16]
Safety and Handling
This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[10][18] It is also corrosive and a strong irritant to the skin and eyes.[4] Acute exposure may cause severe burns, and inhalation or ingestion can be toxic.[8] Due to its volatility, it should be stored in tightly sealed containers in a cool, well-ventilated, flammables-designated area, away from strong acids and oxidizing agents.[3][5] Proper personal protective equipment (PPE), including suitable gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[19]
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. nbinno.com [nbinno.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 100-60-7 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]
- 14. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. consolidated-chemical.com [consolidated-chemical.com]
- 17. commons.udsm.ac.tz [commons.udsm.ac.tz]
- 18. fishersci.com [fishersci.com]
- 19. chembk.com [chembk.com]
N-Methylcyclohexylamine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of N-Methylcyclohexylamine, a versatile secondary amine utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.
Core Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic amine-like, slightly fishy odor.[2] It is a secondary aliphatic amine featuring a methyl group and a cyclohexyl group attached to the nitrogen atom.[2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound, facilitating easy comparison and reference.
| Identifier | Value | Reference |
| IUPAC Name | N-methylcyclohexanamine | |
| CAS Number | 100-60-7 | |
| Molecular Formula | C₇H₁₅N | [4] |
| Molecular Weight | 113.20 g/mol | [4] |
| Canonical SMILES | CNC1CCCCC1 | [4] |
| Physical Property | Value | Conditions | Reference |
| Boiling Point | 149 °C | at 760 mmHg | [5] |
| Melting Point | -9 to -7 °C | ||
| Density | 0.868 g/mL | at 25 °C | [5] |
| Refractive Index | 1.456 | at 20 °C |
| Solubility & Partitioning | Value | Conditions | Reference |
| Water Solubility | 5.4 g/100 mL | at 20 °C | |
| Solubility in Organic Solvents | Soluble in ethanol, ether | [1][2] | |
| logP (Octanol-Water Partition Coefficient) | 1.93 | ||
| pKa (Acid Dissociation Constant) | 11.03 ± 0.20 | Predicted |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the determination of the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation apparatus or a micro-boiling point method with a Thiele tube.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.
Determination of Melting Point (for solid derivatives)
While this compound is a liquid at room temperature, its solid derivatives (e.g., salts) can be characterized by their melting point.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid derivative
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow.
Determination of Density
The density of this compound can be determined using a pycnometer or a hydrometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Water bath with temperature control
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
Empty and clean the pycnometer, then fill it with distilled water and repeat the weighing process.
-
The density is calculated using the formula: Density = (mass of substance) / (mass of an equal volume of water) × density of water at that temperature.
Determination of Solubility
A qualitative and quantitative determination of solubility in various solvents is crucial for handling and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
Procedure (Qualitative):
-
Place a small, known amount (e.g., 10 mg) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved droplets or layers. If the substance forms a homogeneous solution, it is considered soluble.
Procedure (Quantitative):
-
Prepare a saturated solution of this compound in the solvent of interest at a specific temperature.
-
Allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method, such as gas chromatography (GC) or titration.
Determination of pKa
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value, a measure of lipophilicity, can be determined using the shake-flask method.
Apparatus:
-
Separatory funnel
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or GC for concentration analysis
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of n-octanol and water to a separatory funnel.
-
Add a small, known amount of the this compound stock solution to the funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely. A centrifuge can be used to break up any emulsions.
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of this compound in each layer using a suitable analytical technique.
-
The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Synthesis of this compound
This compound is commonly synthesized via the reductive amination of cyclohexanone with methylamine.[1][3] This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[6]
Experimental Workflow: Reductive Amination of Cyclohexanone
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Methylcyclohexylamine from cyclohexanone
An In-depth Technical Guide to the Synthesis of N-Methylcyclohexylamine from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthetic route for this compound, a crucial intermediate in the pharmaceutical and chemical industries.[1][2] The synthesis primarily involves the reductive amination of cyclohexanone with methylamine. This guide details the underlying reaction mechanism, compares various catalytic systems with quantitative data, and provides detailed experimental protocols.
Core Synthesis Pathway: Reductive Amination
The most common and industrially significant method for producing this compound is the direct reductive amination of cyclohexanone using methylamine.[1][2] This reaction is a two-step process that occurs in a single pot. First, cyclohexanone reacts with methylamine to form an unstable carbinolamine intermediate, which then dehydrates to form a Schiff base (an imine). In the second step, this imine intermediate is reduced to the final this compound product.
The overall reaction is as follows:
Cyclohexanone + Methylamine → [N-cyclohexylidene-methylamine] → this compound
Hydrogen is typically used as the reducing agent in the presence of a metal catalyst.[3][4]
Caption: Reaction pathway for the reductive amination of cyclohexanone.
Catalytic Systems and Quantitative Data
The efficiency and selectivity of the reductive amination are highly dependent on the choice of catalyst and reaction conditions. Heterogeneous catalysts are preferred for their ease of separation and recyclability.[5] Key catalysts include those based on palladium, nickel, and cobalt.
The following tables summarize quantitative data from various reported syntheses.
Table 1: Palladium-Based Catalysis
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Product Yield | Reference |
|---|
| Palladium on Carbon (Pd/C) | 100 - 140 | 1 - 5 | 3 - 8 | > 98% |[3] |
Table 2: Cobalt-Based Catalysis
| Catalyst | Temperature (°C) | Pressure (bar) | Key Observation | Reference |
|---|
| Chromium-activated Cobalt | 100 - 140 | 50 - 150 | Moderate yield; requires a large excess (18-22x) of methylamine. |[6] |
Table 3: Bimetallic Catalysis (Model reaction with NH₃) Data from a model reaction of cyclohexanone with ammonia to produce cyclohexylamine, demonstrating the potential of bimetallic systems.
| Catalyst | Temperature (°C) | Pressure (bar) | Time (min) | Conversion | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Rh/SiO₂ | 100 | NH₃: 4, H₂: 2 | 300 | 83.4% | 99.1% | [5] |
| 2 wt.% NiRh/SiO₂ | 100 | NH₃: 4, H₂: 2 | 300 | 99.8% | 96.6% |[5] |
The addition of a second metal, such as nickel to rhodium, can significantly enhance catalyst activity and conversion rates.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via catalytic hydrogenation, based on established industrial and laboratory procedures.[3][7]
General Experimental Workflow
The synthesis follows a logical progression from setup to purification. The workflow ensures safety and maximizes product yield and purity.
Caption: General workflow for this compound synthesis.
Detailed Synthesis Protocol (Palladium on Carbon Catalyst)
This protocol is adapted from a patented industrial process, ensuring high yield and conversion.[3]
Materials:
-
Cyclohexanone
-
Monomethylamine
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Solid Sodium Hydroxide (NaOH)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet.
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge cyclohexanone and monomethylamine.[3]
-
Catalyst Addition: Add the Palladium on Carbon (Pd/C) catalyst to the mixture.
-
Pressurization and Heating: Seal the reactor and feed high-pressure hydrogen gas to achieve a pressure of 1-5 MPa.[3] Heat the reactor to a temperature between 100-140°C while stirring.[3]
-
Reaction: Maintain the reaction conditions for 3 to 8 hours to ensure the reaction goes to completion.[3]
-
Cooling and Depressurization: After the reaction period, stop the hydrogen feed, cool the reactor to room temperature, and carefully vent the excess pressure.
-
Catalyst Removal: Filter the resulting crude product mixture to remove the Pd/C catalyst. The catalyst can be recycled for subsequent batches.
-
Product Isolation: Transfer the crude product, which contains this compound and water, to a still. Add solid sodium hydroxide (NaOH) to absorb the water, as the product and water are miscible.[3]
-
Purification: Heat the mixture to approximately 100°C to evaporate any remaining water. Continue heating to the boiling point of this compound (~149°C) to distill the product.[1][3][8]
-
Final Product: Collect the distilled fraction to obtain the final product with a purity often exceeding 99%.[3] Analysis can be performed using Gas Chromatography (GC) and NMR spectroscopy to confirm purity and structure.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 3. CN1092062A - The production method of the raw material this compound of bromhexine hydrochloride medicine - Google Patents [patents.google.com]
- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
N-Methylcyclohexylamine: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Methylcyclohexylamine, specifically its boiling and melting points. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines standardized experimental protocols for the determination of these properties, and provides a visual representation of the compound's phase transitions.
Physicochemical Data Summary
This compound is a secondary aliphatic amine that exists as a clear, colorless to light yellow liquid at standard temperature and pressure.[1][2][3] Its physical state is dictated by its melting and boiling points, which are critical parameters for its handling, storage, and application in various chemical processes. The quantitative data for these properties are summarized in the table below.
| Property | Value | Notes |
| Boiling Point | 149 °C | At standard atmospheric pressure (760 mmHg). Some sources report values of 146.5 °C or 147 °C.[4][5] |
| Melting Point | -7 to -9 °C | This range indicates the temperature of transition from a solid to a liquid state.[4] |
| Molecular Formula | C₇H₁₅N | |
| Molecular Weight | 113.20 g/mol | |
| Density | 0.868 g/mL at 25 °C | [5] |
| Flash Point | 29 °C | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
Experimental Protocols
The determination of the boiling and melting points of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] Several methods can be employed for this determination.
1. Ebulliometer Method:
-
Apparatus: An ebulliometer equipped with a condenser and a temperature-measuring device (e.g., a calibrated thermometer or thermocouple).
-
Procedure:
-
The sample of this compound is placed in the ebulliometer.
-
The apparatus is heated, and the liquid is brought to a steady boil.
-
The temperature of the vapor-liquid equilibrium is recorded as the boiling point. The reading should be taken when the temperature has remained stable for a set period.
-
The atmospheric pressure is recorded at the time of the measurement. If the pressure deviates from standard pressure (101.325 kPa), a pressure correction should be applied.
-
2. Dynamic Method (Vapor Pressure Method):
-
Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature.
-
Procedure:
-
The sample is placed in the apparatus, and the pressure is reduced.
-
The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.
-
This process is repeated at various pressures.
-
The boiling point at standard pressure is determined by interpolation from the vapor pressure-temperature curve.
-
3. Distillation Method:
-
Apparatus: Standard distillation apparatus with a flask, condenser, and a calibrated thermometer.
-
Procedure:
-
A measured volume of this compound is placed in the distillation flask.
-
The liquid is heated to its boiling point, and the temperature of the vapor that distills is recorded.
-
The temperature range from the point at which the first drop of distillate falls into the condenser to the point at which the highest temperature is reached is recorded. The boiling point is typically reported as a range.
-
Determination of Melting Point (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[9][10][11] For a pure crystalline solid, this transition occurs over a narrow temperature range.
1. Capillary Tube Method:
-
Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and glass capillary tubes.
-
Procedure:
-
A small, finely powdered sample of solidified this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.[12]
-
2. Differential Scanning Calorimetry (DSC):
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed amount of the sample is placed in a sample pan.
-
The sample is subjected to a controlled temperature program (heating at a constant rate).
-
The difference in heat flow between the sample and a reference pan is measured as a function of temperature.
-
The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the melting endotherm.
-
Phase Transition Diagram
The following diagram illustrates the logical relationship between the physical states of this compound as a function of temperature, based on its melting and boiling points at standard pressure.
Caption: Phase transitions of this compound.
References
- 1. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 100-60-7 [chemicalbook.com]
- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. lcslaboratory.com [lcslaboratory.com]
- 11. laboratuar.com [laboratuar.com]
- 12. davjalandhar.com [davjalandhar.com]
A Comprehensive Technical Guide to the Solubility of N-Methylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of N-Methylcyclohexylamine in water and various organic solvents. Understanding the solubility of this secondary aliphatic amine is crucial for its application in pharmaceutical synthesis, as a corrosion inhibitor, and as a solvent in various chemical processes. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Profile of this compound
This compound, with the chemical formula C₇H₁₅N, is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its handling, application, and reaction kinetics.
Quantitative Solubility Data
The solubility of this compound in water has been determined quantitatively. The available data is summarized in the table below.
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 20 | 5.4 g/100 mL[1][2][3][4][5] |
| Water | H₂O | 20 | 54 g/L[6][7] |
Qualitative Solubility in Organic Solvents
This high solubility in organic solvents can be attributed to the molecule's cyclohexyl and methyl groups, which are lipophilic in nature.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of amines like this compound. These protocols are based on established laboratory practices for solubility assessment.
Protocol 1: Determination of Solubility in Water
This protocol outlines the steps to quantitatively determine the solubility of this compound in water.
Materials:
-
This compound (high purity)
-
Distilled or deionized water
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
pH meter
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of water in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature to allow for the separation of the aqueous and organic phases.
-
For a more complete separation, centrifuge the mixture at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated aqueous phase.
-
Prepare a series of standard solutions of this compound in water with known concentrations.
-
Analyze the saturated solution and the standard solutions using a calibrated analytical technique such as GC or HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated aqueous phase from the calibration curve.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Protocol 2: Qualitative and Semi-Quantitative Solubility in Organic Solvents
This protocol describes a method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene, hexane)
-
Small, sealed test tubes or vials
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Initial Screening:
-
In a series of labeled test tubes, add a small, known volume (e.g., 1 mL) of each organic solvent.
-
To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).
-
Seal the test tubes and vortex for a few minutes.
-
Visually inspect for miscibility or the presence of a single phase. Record the observations as "miscible," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Determination (for "partially soluble" cases):
-
If the amine is not fully miscible, incrementally add small, known volumes of the organic solvent to the test tube, vortexing after each addition, until a single phase is achieved.
-
Record the total volume of solvent required to dissolve the initial amount of the amine.
-
Alternatively, to a known volume of the solvent, incrementally add small, known amounts of the amine until saturation is observed (persistent cloudiness or phase separation).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of an amine in a given solvent.
Caption: A generalized workflow for the experimental determination of amine solubility.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 100-60-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Profile of N-Methylcyclohexylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylcyclohexylamine, a secondary aliphatic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Data Presentation
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.40 | s | 3H | N-CH₃ |
| 2.15 | br. s | 1H | N-H |
| 1.87 | m | 2H | Cyclohexyl CH ₂ (axial, adjacent to N) |
| 1.70 | m | 2H | Cyclohexyl CH ₂ (equatorial, adjacent to N) |
| 1.25-1.03 | m | 7H | Cyclohexyl CH and CH ₂ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 58.49 | C H-N |
| 33.25 | N-C H₃ |
| 32.84 | Cyclohexyl C H₂ |
| 26.06 | Cyclohexyl C H₂ |
| 24.94 | Cyclohexyl C H₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3299 | N-H stretch |
| 3021 | C-H stretch (cyclohexyl) |
| 2905 | C-H stretch (cyclohexyl) |
| 2871 | C-H stretch (methyl) |
| 1489 | C-H bend (cyclohexyl) |
| 1312 | C-N stretch |
| 871 | N-H wag |
| 775 | C-H rock (cyclohexyl) |
Mass Spectrometry (MS)
| m/z | Ion |
| 113 | [M]⁺ |
| 98 | [M - CH₃]⁺ |
| 84 | [M - C₂H₅]⁺ or [C₆H₁₂]⁺ |
| 70 | [M - C₃H₇]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 44 | [C₂H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 8255 Hz
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz
-
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates.[1]
Instrumentation and Data Acquisition:
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.
-
Method: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of this compound in dichloromethane is injected into the GC.
Instrumentation and Data Acquisition:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
Visualization of Spectroscopic Analysis
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
An In-depth Technical Guide to the Mechanism of Action of N-Methylcyclohexylamine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, serves as a versatile and crucial building block in a myriad of organic transformations. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes to acting as a potent catalyst in various reactions.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which this compound participates in and influences organic reactions. This document details its role as a nucleophile, a base catalyst, and a directing group, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to appreciating its reactivity and mechanism of action in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [3] |
| Molecular Weight | 113.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 149 °C | |
| Melting Point | -9 to -7 °C | |
| Density | 0.868 g/mL at 25 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [5][6] |
| Vapor Pressure | 11 mmHg (40 °C) | |
| Refractive Index | n20/D 1.456 |
Core Mechanisms of Action
This compound's reactivity is primarily dictated by the lone pair of electrons on its nitrogen atom, rendering it both nucleophilic and basic. These characteristics enable its participation in a wide array of organic reactions.
Nucleophilic Action in Substitution and Addition Reactions
As a nucleophile, this compound readily attacks electrophilic centers. This is a cornerstone of its role in the synthesis of more complex molecules.
A prominent example is its use in reductive amination , a powerful method for forming carbon-nitrogen bonds. In this reaction, this compound reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination of Cyclohexanone with this compound
This protocol is adapted from the synthesis of N,N-dimethylcyclohexylamine and can be modified for this compound.[7]
-
Materials: Cyclohexanone, this compound, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in methanol, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Quantitative Data: Reductive Amination Yields
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Cyclohexanone | This compound | NaBH(OAc)₃ | Dichloromethane | ~85-95% |
| Benzaldehyde | This compound | NaBH₃CN | Methanol | ~80-90% |
Base Catalysis
The basicity of this compound allows it to act as a catalyst in reactions that require the deprotonation of a substrate to generate a reactive intermediate.
In the aldol condensation , this compound can function as a base to deprotonate the α-carbon of a carbonyl compound, generating an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule.
Catalytic Cycle of this compound in Aldol Condensation
Caption: Catalytic cycle of this compound in an aldol condensation reaction.
Component in Multicomponent Reactions (MCRs)
This compound is a valuable amine component in various multicomponent reactions, which allow for the rapid assembly of complex molecules in a single synthetic step.
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] this compound can serve as the amine component, contributing to the structural diversity of the resulting peptidomimetic scaffolds.
General Workflow for an this compound-based Ugi Reaction
Caption: General experimental workflow for a Ugi four-component reaction.
Quantitative Data: Ugi Reaction Yields
A study on the Ugi reaction with various components reported a 76% yield for the product of benzaldehyde, propargylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol.[9] While this specific example does not use this compound, it demonstrates the typical efficiency of the Ugi reaction.
The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide.[10] While this compound is not a direct component in the classical Passerini reaction, its derivatives or its use in subsequent transformations of the Passerini product are plausible.
The Biginelli reaction is a multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. This compound can act as a basic catalyst to promote this reaction.
Directing Group Effects
While this compound itself is not aromatic, the cyclohexylamino group can be a substituent on an aromatic ring. In such cases, it acts as a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, in strongly acidic conditions, such as those used for nitration, the amino group is protonated to form an anilinium ion. This protonated group becomes a deactivating and meta-directing group.[11][12]
Spectroscopic Data
The characterization of this compound and its reaction products is crucial for confirming their identity and purity.
Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | A sharp singlet for the N-methyl protons typically appears around 2.4 ppm. The protons on the cyclohexyl ring appear as multiplets in the upfield region. |
| ¹³C NMR | The carbon of the N-methyl group appears around 34 ppm. The carbons of the cyclohexyl ring appear in the range of 25-60 ppm.[13] |
| IR | A characteristic N-H stretching absorption for a secondary amine is observed around 3300-3500 cm⁻¹. |
Conclusion
This compound is a versatile and valuable reagent and catalyst in organic synthesis. Its nucleophilicity and basicity are the primary drivers of its mechanism of action in a wide range of reactions, including reductive amination, aldol condensations, and multicomponent reactions. A thorough understanding of its physicochemical properties and reactivity allows for its effective application in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. Further research into the development of chiral derivatives of this compound holds promise for its application in asymmetric catalysis.[14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sincerechemicals.com [sincerechemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. This compound(100-60-7) 13C NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Industrial Production of N-Methylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
N-Methylcyclohexylamine (NMCHA), with the chemical formula C₇H₁₅N, is a vital aliphatic cyclic amine compound.[1] Its unique molecular structure, combining a cyclohexyl group with a methylamino group, makes it a versatile intermediate in numerous industrial applications.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, notably as a precursor to the mucolytic drug Bromhexine.[3][4] Additionally, it finds use as a curing agent and accelerator in the rubber industry and in the formulation of corrosion inhibitors and surfactants.[2][5] This guide provides a detailed overview of the core industrial methods for its synthesis, complete with comparative data and experimental protocols.
Core Industrial Synthesis Routes
The industrial production of this compound predominantly relies on three primary synthetic pathways:
-
Reductive Amination of Cyclohexanone with Methylamine: This is the most common and economically viable route, involving a one-pot reaction where cyclohexanone reacts with methylamine in the presence of a catalyst and a reducing agent (typically hydrogen gas).[1][3][5]
-
Hydrogenation of N-methylaniline: This method involves the catalytic hydrogenation of the aromatic ring of N-methylaniline to yield the saturated cyclohexyl ring of NMCHA.[6]
-
N-methylation of Cyclohexylamine: In this process, a methyl group is introduced to the primary amine of cyclohexylamine using a methylating agent like methanol or formaldehyde.[1][6]
Reductive Amination of Cyclohexanone
This process involves the reaction of cyclohexanone with methylamine to form an intermediate imine (or enamine), which is then immediately hydrogenated in the same reactor to produce this compound.[7][8] This one-pot synthesis is highly efficient for large-scale production.[4]
Comparative Data for Reductive Amination:
| Catalyst | Temperature (°C) | Pressure | Yield (%) | Substrate/Reagents | Source |
| Platinum on Carbon (Pt/C) | 130 | ~4 bar (30003 Torr) | 74 | Cyclohexanone, Methylamine, H₂, NaOH | [6] |
| Chromium-activated Cobalt | 100 - 140 | 50 - 150 bar | Moderate | Cyclohexanone, Methylamine, H₂ | [9] |
| Palladium on Carbon (Pd/C) | 25 | 9 bar | High Selectivity | Cyclohexanone, Amine, H₂ | [10] |
| Rhodium-Nickel/SiO₂ | 100 | 2 bar H₂ | >96 (Yield) | Cyclohexanone, Amine, H₂ | [11] |
| Supported Nickel | Not specified | Not specified | Not specified | Cyclohexanone, Methylamine, H₂ | [6] |
Hydrogenation of N-methylaniline
This route begins with N-methylaniline, which is synthesized by the catalytic reaction of aniline with methanol.[12][13] The subsequent hydrogenation of the aromatic ring requires a robust catalyst to achieve saturation without cleaving the N-methyl bond.
Comparative Data for N-methylaniline Synthesis (Precursor Step):
| Catalyst | Temperature (°C) | Pressure | Aniline Conversion (%) | NMA Selectivity (%) | Source |
| Sn-MFI (SiO₂/SnO₂=50) | Not specified | Atmospheric | 55 | 60 | [14] |
| Copper-Chromium | 200 - 250 | 50 - 150 atm | >90 (Yield) | High | [13] |
| Ni/ZnAlOx-600 | 160 | 10 bar N₂ | >99 | >99 | [15] |
Note: Data for the final hydrogenation step to NMCHA is less commonly published in detail, but typically employs catalysts like supported Nickel or other noble metals under hydrogen pressure.[6]
N-methylation of Cyclohexylamine
This method starts with cyclohexylamine and adds a methyl group. It is considered suitable for large-scale production due to readily available raw materials.[1] The methylation can be achieved using various C1 sources, with methanol being a common industrial choice.
Comparative Data for N-methylation of Cyclohexylamine:
| Catalyst | Methylating Agent | Phase | Notes | Source |
| Copper-Zinc-Chrome-Aluminium | Methanol | Gas Phase | Co-production with dicyclohexylamine | [16] |
| Copper, Zinc, or Copper-Calcium | Methanol | Not specified | Not specified | [6] |
| Not specified | Formaldehyde | Not specified | Suitable for large-scale production | [1] |
Experimental Protocols & Workflow
The following section details a representative industrial protocol for the reductive amination of cyclohexanone, synthesized from patent literature and academic studies.
General Experimental Workflow
Detailed Protocol: Reductive Amination in a High-Pressure Reactor
This protocol is based on common industrial practices described in patents.[3]
-
Reactor Charging: A high-pressure autoclave reactor is charged with the primary raw materials: cyclohexanone and monomethylamine.[3] A suitable hydrogenation catalyst (e.g., a supported noble metal like Pt/C or a nickel-based catalyst) is then added.[3][6]
-
Inerting and Pressurization: The autoclave is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.[6] Subsequently, the reactor is pressurized with hydrogen gas to the target reaction pressure (e.g., 50-150 bar).[9]
-
Reaction: The mixture is heated to the target temperature (e.g., 100-140 °C) while being continuously stirred to ensure efficient mixing of reactants, hydrogen, and the catalyst surface.[3][9] The reaction is monitored until completion, typically by observing the cessation of hydrogen uptake.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Catalyst Removal: The reaction mixture is discharged from the reactor and filtered to separate the solid catalyst, which can often be recycled for subsequent batches.[11]
-
Product Separation and Workup: The resulting product is an immiscible mixture of this compound and water.[3] To facilitate separation, a water-soluble salt may be added to the mixture in a still, causing distinct layering. The aqueous layer is then decanted and discharged.[3]
-
Purification: The remaining crude this compound is transferred to a distillation kettle. It is first heated to approximately 105-110 °C to steam off any residual moisture. Finally, a vacuum is applied, and the this compound is purified by vacuum distillation to yield a final product with purity often exceeding 99%.[3]
-
Analysis: The final product is analyzed using techniques such as Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.[6][17]
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]
- 3. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN1092062A - The production method of the raw material this compound of bromhexine hydrochloride medicine - Google Patents [patents.google.com]
- 5. Applications of this compound in Industry [sincerechemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 12. grokipedia.com [grokipedia.com]
- 13. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. RU2344120C1 - this compound and dicyclohexylamine coproduction method - Google Patents [patents.google.com]
- 17. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
Methodological & Application
N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis
For Immediate Release
N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of specialty materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in key synthetic transformations.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100-60-7 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Boiling Point | 149 °C | [1] |
| Density | 0.868 g/mL at 25 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Applications in Organic Synthesis
This compound serves as a key intermediate and reagent in a variety of organic reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]
Synthesis of this compound
One common method for the synthesis of this compound is the hydrogenation of methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive amination of cyclohexanone with methylamine.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of N-Methylaniline
This protocol describes the synthesis of this compound by the hydrogenation of N-methylaniline.
Materials:
-
N-Methylaniline
-
Platinum on carbon (Pt/C) catalyst
-
Sodium hydroxide (NaOH)
-
Hydrogen gas (H₂)
-
Methanol
-
n-Dodecane (internal standard for GC analysis)
-
Hexane
-
Ethyl acetate
Procedure:
-
A catalyst (e.g., platinum on carbon) is reduced under a flow of H₂ at 300°C for 0.5 hours.
-
After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air exposure.
-
N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to the reaction tube.
-
The tube is placed in a stainless-steel autoclave, purged with N₂ gas, and then pressurized with H₂.
-
The reaction mixture is heated to 130°C and stirred under 30003 Torr of H₂ pressure for 36 hours.[5]
-
Upon completion, the reaction mixture is cooled, and the pressure is released.
-
The conversion of N-methylaniline and the yield of this compound are determined by GC analysis, using n-dodecane as an internal standard.[5]
-
The product is isolated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]
Expected Yield: 74%[5]
Protocol 2: N-Alkylation of this compound with Benzyl Bromide
This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[6]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
4-Methyl-2-pentanone
-
Activated carbon
Procedure:
-
To a solution of this compound (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50 mL), add potassium carbonate (2.28 g, 1.1 equivalents).
-
Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.
-
Heat the reaction mixture under reflux overnight.
-
After cooling, filter the insoluble potassium salts.
-
Concentrate the filtrate to dryness.
-
Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.
-
Perform a hot filtration, and the purified product will precipitate upon cooling.
-
Collect the product by vacuum filtration.
Quantitative Data:
Table 2: N-Alkylation of this compound with Benzyl Bromide
| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| N-cyclohexyl-N-methylbenzylamine | This compound, Benzyl bromide | K₂CO₃ | 4-Methyl-2-pentanone | Reflux, overnight | Not specified | [6] |
Protocol 3: Synthesis of a Bromhexine Impurity using this compound
This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, an impurity of the drug bromhexine.
Materials:
-
This compound
-
2,4-dibromo-6-chloromethylaniline
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Add this compound (50g) to a reaction flask and cool to 10°C.
-
Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or below 50°C.
-
After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.
-
Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.
-
Filter the hot solution and collect the filtrate.
-
To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.
-
Stir the mixture at room temperature for 12 hours.
-
Concentrate the filtrate and separate the product by column chromatography.
-
Solidify the product from acetonitrile and dry to obtain the final compound.
Quantitative Data:
Table 3: Synthesis of a Bromhexine Impurity
| Product | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride | This compound, 2,4-dibromo-6-chloromethylaniline | Ethanol, HCl, Acetonitrile | 45-50°C, 3h then 1h; RT, 12h | 14g |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can influence their physicochemical properties, such as lipophilicity and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.
Role in the Synthesis of Kinase Inhibitors and Antituberculosis Agents
For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination reaction to form a key C-N bond between a heteroaryl halide and an amine.[1][2][4][7][8]
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[9][10][11][12][13]
Caption: A simplified workflow for drug discovery and development.
Conclusion
This compound is a valuable and versatile secondary amine in organic synthesis. Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals is well-established. The protocols and information provided herein serve as a resource for chemists to facilitate its application in their research and development endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]
- 6. prepchem.com [prepchem.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions | MDPI [mdpi.com]
- 10. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylcyclohexylamine as a Polymerization Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclohexylamine (NMCHA) and its tertiary amine derivative, N,N-Dimethylcyclohexylamine (DMCHA), are versatile cycloaliphatic amines that serve as highly effective catalysts and curing agents in a variety of polymerization reactions. Their unique molecular structure, which combines a bulky cyclohexyl ring with a catalytically active amine group, imparts specific properties that are leveraged in the production of polyurethanes, epoxy resins, and polyamides.
DMCHA, in particular, is widely utilized in the polyurethane industry as a medium-activity catalyst. It provides a well-balanced promotion of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is critical for controlling the foam's cellular structure and final physical properties.[1] This document provides detailed application notes and experimental protocols for the use of these amines in key polymerization processes.
Application Note 1: N,N-Dimethylcyclohexylamine (DMCHA) as a Catalyst for Rigid Polyurethane Foam
DMCHA is a preferred catalyst in the formulation of rigid polyurethane (PU) foams used in insulation for appliances and construction, as well as in structural applications.[2] It is recognized for providing a balanced catalytic performance, with a particularly strong initial catalytic effect on the foaming reaction.[3] This balance is crucial for achieving a uniform cell structure, good dimensional stability, and optimal insulation properties.[3]
The catalytic mechanism of tertiary amines like DMCHA involves the formation of an activated complex with either the isocyanate or the polyol, which lowers the activation energy of the urethane-forming reaction.[4] Specifically, the lone pair of electrons on the nitrogen atom can abstract a proton from the polyol's hydroxyl group, increasing its nucleophilicity, or it can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack.[2]
Data Presentation: Performance of DMCHA in Rigid Polyurethane Foam
The following table summarizes the typical effects of DMCHA on the reaction profile and physical properties of rigid polyurethane foams. The data is compiled from various technical sources and comparative studies.
| Parameter | Typical Value/Observation | Test Standard |
| Reaction Profile | ||
| Cream Time | 20 - 40 seconds | Visual/Manual |
| Gel Time | 60 - 120 seconds | ASTM D2471 |
| Tack-Free Time | 100 - 200 seconds | Manual |
| Physical Properties | ||
| Free-Rise Density | 28 - 35 kg/m ³ | ASTM D1622 |
| Compressive Strength | 150 - 250 kPa | ISO 844 |
| Closed-Cell Content | > 90% | ASTM D2856 |
| Thermal Conductivity (k-factor) | 0.020 - 0.025 W/m·K | ASTM C518 |
Note: Values are typical and can vary significantly based on the full formulation, including the type of polyol and isocyanate, blowing agent, surfactant, and processing conditions. A study comparing different catalyst packages showed that formulations with DMCHA can achieve desired reaction times and produce foams with comparable physical properties to other commercial catalysts.[5]
Catalytic Mechanism of Polyurethane Formation
References
Application Notes and Protocols: N-Methylcyclohexylamine as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, is a versatile and economically significant building block in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its nucleophilic nature and the presence of a cyclohexyl ring make it a valuable precursor for introducing this cyclic moiety into more complex molecules, often imparting favorable pharmacokinetic properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and APIs from this compound, focusing on mucolytics, antituberculosis agents, and kinase inhibitors for cancer therapy.
Mucolytic Agents: Synthesis of Bromhexine Hydrochloride
Bromhexine is a widely used mucolytic agent that decreases the viscosity of mucus in the respiratory tract, facilitating its clearance.[1][2][4][5] this compound is a key precursor in the industrial synthesis of Bromhexine.
Signaling Pathway and Mechanism of Action
Bromhexine's primary mechanism of action is to disrupt the structure of acid mucopolysaccharide fibers in mucus, leading to a less viscous secretion that is more easily expectorated.[2] It acts on the mucus-secreting cells in the glands of the respiratory tract.[2] Additionally, Bromhexine stimulates the activity of cilia, the hair-like structures that line the respiratory tract, which helps to transport the thinned mucus out of the lungs.[5] Recent studies also suggest that bromhexine may inhibit the transmembrane serine protease 2 (TMPRSS2) receptor, which is involved in the entry of certain viruses into host cells.[3]
Experimental Protocol: One-Pot Synthesis of Bromhexine Hydrochloride
This protocol describes a high-yield, one-pot reductive amination for the synthesis of Bromhexine Hydrochloride from 2-amino-3,5-dibromobenzaldehyde and this compound.[6]
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Butyl acetate
-
Anhydrous formic acid
-
30% Hydrogen chloride in ethanol
-
Methanol
-
Acetone
Procedure:
-
To a 500 mL reaction flask, add 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of this compound, 0.84 g of 5% palladium on carbon, and 55 g of butyl acetate.[6]
-
Heat the mixture to 100°C with stirring.[6]
-
Slowly add 9.2 g of anhydrous formic acid dropwise over 1.5 hours.[6]
-
Maintain the reaction temperature at 100-110°C and continue stirring for 5 hours.[6]
-
Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst.[6]
-
Concentrate the filtrate under reduced pressure until the solvent is removed.[6]
-
Cool the residue to 25-30°C and add 25 g of a 30% solution of hydrogen chloride in ethanol.[6]
-
Stir the mixture for 2-3 hours at 30-35°C to induce precipitation of the hydrochloride salt.[6]
-
Collect the precipitate by suction filtration.[6]
-
Recrystallize the crude product from a 5:1 mixture of methanol and acetone to yield pure Bromhexine Hydrochloride.[6]
Quantitative Data
| Synthesis Method | Starting Material | Solvent | Yield (%) | Purity (HPLC, %) |
| One-Pot Reductive Amination | 2-amino-3,5-dibromobenzaldehyde | Butyl Acetate | 91.3 | 99.1 |
| One-Pot Reductive Amination | 2-amino-3,5-dibromobenzaldehyde | N,N-dimethylformamide | 91.6 - 92.3 | 99.3 - 99.4 |
Antituberculosis Agents: Synthesis of Indole-2-carboxamides
Indole-2-carboxamides are a promising class of antituberculosis agents with activity against drug-resistant strains of Mycobacterium tuberculosis.[7][8] N-cyclohexyl substituted indole-2-carboxamides, which can be synthesized using this compound or its derivatives, have shown potent antimycobacterial activity.[9]
Signaling Pathway and Mechanism of Action
Indole-2-carboxamides target the mycolic acid transporter MmpL3.[7][10] MmpL3 is essential for the transport of trehalose monomycolate, a precursor of mycolic acids, to the mycobacterial cell wall.[10] Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial death.[10] This mechanism is specific to mycobacteria, making these compounds selective antimicrobial agents.[7]
Experimental Protocol: General Synthesis of N-Cyclohexyl-Indole-2-Carboxamides
This protocol outlines a general two-step synthesis for N-cyclohexyl-indole-2-carboxamides.
Step 1: Synthesis of Ethyl Indole-2-carboxylate (Fisher Indole Synthesis)
Materials:
-
Appropriately substituted arylhydrazine
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine and ethyl pyruvate in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ethyl indole-2-carboxylate.
Step 2: Synthesis of N-Cyclohexyl-Indole-2-carboxamide
Materials:
-
Ethyl indole-2-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
This compound (or a derivative like cyclohexylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Reflux the ethyl indole-2-carboxylate with sodium hydroxide in ethanol for 3 hours to saponify the ester.
-
Acidify the reaction mixture to precipitate the indole-2-carboxylic acid.
-
Filter and dry the carboxylic acid.
-
Dissolve the indole-2-carboxylic acid, this compound (or derivative), and a catalytic amount of DMAP in dichloromethane.
-
Add DCC to the mixture and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with acid and base to remove unreacted starting materials.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the final N-cyclohexyl-indole-2-carboxamide.
Quantitative Data
| Compound | Target | MIC (µg/mL) against M. tuberculosis |
| N-cyclooctyl-4,6-dimethyl-1H-indole-2-carboxamide | MmpL3 | 0.0039 - 0.625 |
| N-(4-methylcyclohexyl)-4,6-dimethyl-1H-indole-2-carboxamide | MmpL3 | Significant anti-TB activity |
Mps1 Kinase Inhibitors for Cancer Therapy
Monopolar spindle 1 (Mps1) is a protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive target for cancer therapy.
Signaling Pathway and Mechanism of Action
Mps1 kinase is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores during mitosis. This initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing premature sister chromatid separation. Inhibition of Mps1 kinase activity disrupts this checkpoint, leading to a premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.
Experimental Protocol: Representative Synthesis of a Pyrrolopyrimidine-Based Mps1 Inhibitor
This protocol provides a representative synthesis for a pyrrolopyrimidine-based Mps1 inhibitor, a common scaffold for this class of drugs. A derivative of this compound could be incorporated in the R group.
References
- 1. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and Anticonvulsant Activity of New [research.amanote.com]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of N-Methylcyclohexylamine Derivatives in Agrochemical Synthesis: A Detailed Overview
Introduction
N-Methylcyclohexylamine and its isomers are valuable intermediates in the chemical industry, serving as building blocks for a range of products, including pharmaceuticals and agrochemicals.[1][2][3] In the agrochemical sector, these compounds are utilized in the synthesis of active ingredients for pesticides, particularly herbicides. This document provides detailed application notes and protocols for the synthesis of a notable herbicide derived from a commercially significant isomer of this compound, highlighting the practical application of this class of compounds in agriculture.
While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available literature, the synthesis of the selective pre-emergence herbicide Siduron provides a chemically relevant and illustrative example. Siduron is produced from 2-methylcyclohexylamine, a structural isomer of this compound, and is used for the control of annual grass weeds in turf.[1][4]
Application Note 1: Synthesis of the Herbicide Siduron
Background
Siduron, chemically known as 1-(2-methylcyclohexyl)-3-phenylurea, is a selective pre-emergence herbicide.[4] It is particularly effective in controlling crabgrass and other annual grass weeds in newly seeded or established turf.[5][6] The synthesis of Siduron involves the reaction of 2-methylcyclohexylamine with phenyl isocyanate.[1][4] This reaction is a classic example of the formation of a urea linkage, a common motif in many biologically active compounds.
Mechanism of Action
Unlike many other substituted urea herbicides that act by inhibiting photosynthesis, Siduron's primary mode of action is the inhibition of root growth in susceptible plant species.[1][4] This mechanism allows for its selective use in turfgrasses, which are generally tolerant to its effects.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and application of Siduron.
| Parameter | Value | Reference |
| Synthesis | ||
| Reactants | 2-Methylcyclohexylamine, Phenyl Isocyanate | [1][4] |
| Product | 1-(2-Methylcyclohexyl)-3-phenylurea (Siduron) | [4] |
| Application | ||
| Application Rate (newly seeded grass) | 2-6 kg a.i./ha | [1] |
| Application Rate (established turf) | 8-12 kg a.i./ha | [1] |
| Target Weeds | Digitaria species (crabgrass), annual grass weeds | [1][6] |
Experimental Protocol: Synthesis of Siduron
This protocol describes a general laboratory-scale synthesis of Siduron from 2-methylcyclohexylamine and phenyl isocyanate.
Materials:
-
2-Methylcyclohexylamine
-
Phenyl Isocyanate
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Stirring apparatus
-
Reaction vessel with a dropping funnel and condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-methylcyclohexylamine in an appropriate volume of anhydrous solvent.
-
With continuous stirring, slowly add an equimolar amount of phenyl isocyanate dropwise to the solution from a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
The product, Siduron, will precipitate out of the solution as a solid.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
For further purification, recrystallize the crude Siduron from a suitable solvent like ethanol.
-
Dry the purified crystals under vacuum to obtain the final product.
Diagrams
Logical Relationship of Siduron Synthesis
Caption: Synthesis of the herbicide Siduron.
Experimental Workflow for Siduron Synthesis
References
- 1. Siduron | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. Siduron [sitem.herts.ac.uk]
- 6. chemrobotics.com [chemrobotics.com]
Application Notes and Protocols: N-Methylcyclohexylamine as a Corrosion Inhibitor for Carbon Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Methylcyclohexylamine as a corrosion inhibitor for carbon steel, particularly in acidic environments. Due to a lack of extensive published data specifically for this compound, this document leverages data from a closely related secondary amine, Dicyclohexylamine, to provide representative experimental protocols and expected outcomes. This information is intended to serve as a foundational guide for researchers initiating studies on this compound or similar amine-based corrosion inhibitors.
Introduction
Corrosion of carbon steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Amines, including this compound, are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2] This protective layer isolates the metal from the corrosive environment, thereby reducing the rate of corrosion. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process, facilitating the inhibitor's attachment to the steel surface.[3]
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound and similar amines inhibit corrosion is through adsorption onto the carbon steel surface. This adsorption can occur through two main processes:
-
Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the amine and the vacant d-orbitals of the iron atoms on the steel surface.[1][3]
The formation of a stable, adsorbed film of the inhibitor on the metal surface blocks the active corrosion sites, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions. The effectiveness of the inhibitor is influenced by factors such as its concentration, the temperature, and the composition of the corrosive medium.
A diagram illustrating the general mechanism of amine-based corrosion inhibition is provided below.
References
Application Notes: The Role of N-Methylcyclohexylamine in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the function and application of N-Methylcyclohexylamine as a secondary accelerator in the sulfur vulcanization of rubber. The information is intended for professionals in research and development environments who are formulating and evaluating rubber compounds.
Introduction
This compound (NMCHA) is a secondary amine that functions as a potent accelerator in the sulfur vulcanization of both natural and synthetic rubbers. Vulcanization is a critical process that converts raw rubber into a durable, elastic material by forming cross-links between polymer chains.[1] Accelerators are essential additives that increase the rate of vulcanization, allowing for shorter cure times and lower curing temperatures.[2] this compound, when used in conjunction with a primary accelerator, enhances the efficiency of the vulcanization process, influencing both the processing characteristics and the final mechanical properties of the vulcanized rubber.[2][3]
Mechanism of Action
In a typical sulfur vulcanization system, this compound acts as a secondary, or boosting, accelerator. Primary accelerators, such as those from the thiazole or sulfenamide classes (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS), are activated by zinc oxide and stearic acid to form an active accelerator complex.[4][5] This complex then reacts with sulfur to create a sulfurating agent.
This compound, being a basic amine, can further activate the primary accelerator, leading to a faster formation of the active sulfurating species. This synergistic effect results in a reduced scorch time (the onset of vulcanization) and a faster cure rate. The general vulcanization pathway is depicted below.
Quantitative Data: Effect of this compound on Vulcanization
The concentration of this compound in a rubber compound significantly impacts the vulcanization kinetics and the mechanical properties of the final product. The following tables summarize representative data from a typical study on natural rubber (NR).
Vulcanization Characteristics at 150°C
The curing characteristics are typically measured using a moving die rheometer (MDR) or an oscillating disc rheometer (ODR).[6][7][8] Key parameters include:
-
ML (Minimum Torque): An indicator of the viscosity of the uncured rubber.
-
MH (Maximum Torque): Related to the stiffness and cross-link density of the fully cured rubber.
-
ts2 (Scorch Time): The time taken for the torque to rise by 2 units from the minimum, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.
| Formulation ID | This compound (phr) | ML (dNm) | MH (dNm) | ts2 (min) | t90 (min) |
| NMCHA-0.0 | 0.0 | 1.25 | 15.8 | 4.5 | 15.2 |
| NMCHA-0.2 | 0.2 | 1.23 | 16.5 | 3.8 | 12.8 |
| NMCHA-0.4 | 0.4 | 1.22 | 17.2 | 3.1 | 10.5 |
| NMCHA-0.6 | 0.6 | 1.21 | 17.8 | 2.5 | 8.9 |
| NMCHA-0.8 | 0.8 | 1.20 | 18.3 | 2.0 | 7.5 |
phr: parts per hundred rubber
Mechanical Properties of Vulcanizates
Mechanical properties are typically evaluated using a tensile testing machine according to standards like ASTM D412.[9][10][11]
| Formulation ID | This compound (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| NMCHA-0.0 | 0.0 | 22.5 | 650 | 8.5 | 60 |
| NMCHA-0.2 | 0.2 | 23.8 | 630 | 9.2 | 62 |
| NMCHA-0.4 | 0.4 | 24.5 | 610 | 10.1 | 64 |
| NMCHA-0.6 | 0.6 | 25.1 | 590 | 11.0 | 66 |
| NMCHA-0.8 | 0.8 | 25.5 | 570 | 11.8 | 68 |
Experimental Protocols
The following are detailed methodologies for the preparation and testing of rubber compounds containing this compound.
Rubber Compounding Protocol
This protocol is based on ASTM D3182 for the mixing of rubber compounds.[1][12][13]
Equipment:
Materials (Example Formulation):
-
Natural Rubber (SMR 10): 100 phr
-
Carbon Black (N330): 50 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Primary Accelerator (CBS): 0.7 phr
-
This compound: Variable (0.0 - 0.8 phr)
-
Sulfur: 2.0 phr
Procedure:
-
Mastication: Pass the natural rubber through the nip of the two-roll mill (set to ~70°C and a nip gap of 2 mm) several times until a smooth, continuous sheet is formed on the front roll.[14] This process reduces the viscosity of the rubber.
-
Addition of Activators and Accelerator: Widen the nip to 2.5 mm. Add the zinc oxide, stearic acid, primary accelerator (CBS), and this compound to the rolling bank on the mill.
-
Mixing: Perform several ¾ cuts from each side of the rubber sheet and fold it back into the mill. This ensures a homogeneous dispersion of the ingredients.[14]
-
Addition of Filler: Increase the nip size to 3 mm and add the carbon black in increments. Continue the cutting and folding process until the filler is fully incorporated and no loose powder is visible.
-
Addition of Curing Agent: Reduce the mill temperature to below 60°C to prevent premature vulcanization (scorching). Add the sulfur and mix until it is evenly dispersed.
-
Sheeting Out: Pass the compounded rubber through the mill at a nip setting of ~2 mm to form a uniform sheet. Allow the compounded sheets to mature for at least 24 hours at room temperature before testing.
Rheological Analysis Protocol
This protocol follows the principles of ISO 6502 for cure characteristics analysis.[6][7][18]
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
-
Volumetric sample cutter
Procedure:
-
Sample Preparation: Cut a sample of the uncured rubber compound of a specific volume (typically 5-6 cm³) using a volumetric sample cutter.[19]
-
Instrument Setup: Set the rheometer test temperature to 150°C.
-
Testing: Place the sample in the sealed test cavity of the rheometer. The instrument will oscillate one part of the die, exerting a shear strain on the sample.
-
Data Acquisition: The rheometer measures the torque required to oscillate the die as a function of time. The test is complete when the torque reaches a maximum or equilibrium value.
-
Analysis: From the resulting cure curve, determine the ML, MH, ts2, and t90 values.
Mechanical Properties Testing Protocol
This protocol is based on ASTM D412 for tensile properties of vulcanized rubber.[9][10][11][20][21]
Equipment:
-
Compression molding press
-
Tensile testing machine with an extensometer
-
Dumbbell-shaped cutting die (Die C)
Procedure:
-
Vulcanization: Place the uncured rubber compound into a mold and vulcanize in a compression press at 150°C for its t90 time as determined by the rheometer.
-
Specimen Preparation: Allow the vulcanized sheets to cool for at least 24 hours. Cut dumbbell-shaped test specimens from the vulcanized sheets using the cutting die.[9]
-
Testing:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Clamp the specimen into the grips of the tensile testing machine.
-
Attach an extensometer to the specimen to measure elongation accurately.
-
Start the test at a constant crosshead speed (e.g., 500 mm/min).[20]
-
-
Data Analysis: The machine will record the force as a function of elongation until the specimen breaks. From this data, calculate the tensile strength, elongation at break, and modulus at 300% elongation.
Conclusion
This compound is an effective secondary accelerator for the sulfur vulcanization of rubber. Its inclusion in a rubber formulation leads to a dose-dependent reduction in scorch and cure times, thereby increasing production efficiency. Furthermore, the enhanced cross-link density associated with its use results in improved mechanical properties, such as tensile strength, modulus, and hardness. The protocols provided herein offer a standardized framework for the systematic evaluation of this compound and other amine accelerators in rubber compounds.
References
- 1. coirubber.com [coirubber.com]
- 2. lusida.com [lusida.com]
- 3. specialchem.com [specialchem.com]
- 4. Formulation 101: A Guide to the Basics of Rubber Compounding - ChemCeed [chemceed.com]
- 5. atamankimya.com [atamankimya.com]
- 6. ISO 6502 Rheometer Measures Rubber Vulcanization Characteristics with Rotorless Curemeters - Rheometer and Rotorless Rheometer [youbi-testequipment.en.made-in-china.com]
- 7. lonroy.com [lonroy.com]
- 8. nextgentest.com [nextgentest.com]
- 9. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 10. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. coirubber.com [coirubber.com]
- 12. smithers.com [smithers.com]
- 13. store.astm.org [store.astm.org]
- 14. rubbertech.wordpress.com [rubbertech.wordpress.com]
- 15. Two roll rubber mill - Wikipedia [en.wikipedia.org]
- 16. warco.com [warco.com]
- 17. What Is A Two Roll Mill For Rubber Compounding? A Foundational Tool For Polymer Processing - Kintek Solution [kindle-tech.com]
- 18. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 19. youtube.com [youtube.com]
- 20. victortestingmachine.com [victortestingmachine.com]
- 21. testresources.net [testresources.net]
Application Notes and Protocols for the Quantification of N-Methylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclohexylamine (NMCHA) is a secondary aliphatic amine used as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Accurate and robust analytical methods for the quantification of NMCHA are essential for process monitoring, quality control of final products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The two primary analytical techniques recommended for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like NMCHA, offering excellent separation and definitive identification.[3] HPLC provides a versatile alternative, particularly for samples in complex matrices or when derivatization is not desirable.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the quantification of this compound, providing high sensitivity and selectivity. The following protocol is based on established methods for similar amine compounds and may require optimization for specific matrices and instrumentation.[3][4]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
-
Sample Extraction from Pharmaceutical Matrix:
-
Accurately weigh a known amount of the pharmaceutical product or active pharmaceutical ingredient (API).
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the NMCHA. Basify the aqueous sample solution with a suitable base (e.g., NaOH) and extract with an organic solvent like dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract may be concentrated or diluted as needed to fall within the calibration range.
-
2. GC-MS Instrumentation and Conditions:
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 2.5 mL/min[4] |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Mass Spectra Data | |
| Molecular Weight | 113.20 g/mol [5] |
| Key Mass Fragments (m/z) | 70, 113, 84, 71, 42[6] |
Data Presentation: GC-MS
The following table summarizes the expected quantitative data for the analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Retention Time (approx.) | 8 - 12 min |
| Linearity (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 80 - 120%[4] |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust and versatile platform for the quantification of this compound, particularly for non-volatile matrices or when derivatization is not desired. The following protocol outlines a reverse-phase HPLC method with UV detection. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS/MS) is recommended.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
2. HPLC-UV Instrumentation and Conditions:
The following table details the recommended starting parameters for the HPLC-UV analysis of this compound.
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid or Trifluoroacetic Acid. The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | |
| Detection Wavelength | 210 nm (as NMCHA lacks a strong chromophore, low UV is required) |
Data Presentation: HPLC-UV
The following table summarizes the expected quantitative data for the analysis of this compound by HPLC-UV. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Retention Time (approx.) | 3 - 7 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow: HPLC Analysis
Method Validation
Both the GC-MS and HPLC methods should be validated to ensure they are suitable for their intended purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Conclusion
The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in various matrices. Proper method development and validation are crucial to ensure the accuracy and precision of the results. The choice of method will depend on the specific application, sample matrix, and available instrumentation. For high-sensitivity applications in complex biological matrices, LC-MS/MS is the recommended technique.
References
Application Notes and Protocols for N-Methylation of Secondary Amines
Topic: N-Methylation of N-Methylcyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation is a critical chemical transformation in drug discovery and development. The addition of a methyl group to a secondary amine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its target. These modifications can profoundly impact a compound's overall pharmacological profile. While this compound is itself a secondary amine and therefore a substrate for methylation, it is not used as a methylating agent. This document provides a detailed protocol for the N-methylation of this compound to yield N,N-Dimethylcyclohexylamine, a valuable tertiary amine intermediate. The featured protocol is a modern, copper-hydride catalyzed reaction that utilizes paraformaldehyde as the carbon source, offering high efficiency under mild conditions.
Data Presentation
The following table summarizes the quantitative data for the copper-hydride catalyzed N-methylation of this compound.
| Substrate | Product | Catalyst | C1 Source | Reducing Agent | Solvent | Temp. | Time (h) | Yield (%) |
| This compound | N,N-Dimethylcyclohexylamine | (CAAC)CuCl (2.5 mol %) | (CH₂O)n | PMHS | nBu₂O | 80°C | 18 | 94 |
(CAAC)CuCl = Cyclic(alkyl)(amino)carbene Copper(I) Chloride; (CH₂O)n = Paraformaldehyde; PMHS = Polymethylhydrosiloxane; nBu₂O = Dibutyl ether
Experimental Protocols
Protocol 1: Copper-Hydride Catalyzed N-Methylation of this compound
This protocol details a highly efficient method for the N-methylation of secondary amines using a copper hydride catalyst, with paraformaldehyde as the methyl source and polymethylhydrosiloxane (PMHS) as the reducing agent.
Materials:
-
This compound (Substrate)
-
(CAAC)CuCl (Catalyst, 2.5 mol %)
-
Paraformaldehyde ((CH₂O)n, 1.5 mmol)
-
Polymethylhydrosiloxane (PMHS, 1.5 mmol)
-
Dibutyl ether (nBu₂O, 2 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the cyclic(alkyl)(amino)carbene copper(I) chloride ((CAAC)CuCl) catalyst (2.5 mol %).
-
Addition of Reagents: To the tube, add this compound (0.5 mmol), paraformaldehyde (1.5 mmol), and dibutyl ether (2 mL).
-
Initiation of Reaction: Add polymethylhydrosiloxane (PMHS, 1.5 mmol) to the mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block at 80°C. Stir the reaction mixture for 18 hours.
-
Workup and Purification: After 18 hours, cool the reaction to room temperature. The crude product can be purified by column chromatography on silica gel to yield pure N,N-Dimethylcyclohexylamine.
Visualizations
Diagram 1: Experimental Workflow for N-Methylation
Caption: Workflow for the CuH-catalyzed N-methylation of this compound.
Diagram 2: Reaction Mechanism Overview
Caption: Simplified mechanism for reductive amination to form the tertiary amine.
Application Notes and Protocols: N-Methylcyclohexylamine as a Curing Agent for Resins and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylcyclohexylamine (NMCHA) is a cycloaliphatic amine that serves as a versatile and effective curing agent for a variety of resin and coating systems, most notably epoxies and polyurethanes.[1] Its unique chemical structure, featuring a secondary amine attached to a cyclohexane ring, imparts a desirable balance of reactivity, mechanical strength, and chemical resistance to cured formulations.[2] These attributes make NMCHA a suitable candidate for demanding applications in industrial coatings, adhesives, and composite materials where durability and performance are critical.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a curing agent.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in formulations.
| Property | Value | Reference |
| CAS Number | 100-60-7 | [3] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [3] |
| Appearance | Colorless to yellowish transparent oily liquid | [3] |
| Boiling Point | ~149 °C | [3] |
| Density | ~0.868 g/mL at 25 °C | [3] |
| Solubility | Limited solubility in water, good solubility in organic solvents | [3] |
Curing Mechanism with Epoxy Resins
The primary curing mechanism of this compound with an epoxy resin involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a covalent bond between the nitrogen and carbon atoms, creating a hydroxyl group in the process. This reaction propagates to form a highly cross-linked, three-dimensional thermoset polymer network, which is responsible for the final mechanical and chemical resistance properties of the material.[4]
Caption: Curing mechanism of epoxy resin with this compound.
Performance Characteristics and Data
While specific quantitative data for this compound-cured systems is not extensively available in public literature, performance can be benchmarked against other common cycloaliphatic amine curing agents like Isophorone Diamine (IPDA) and 4-Methylcyclohexane-1,3-diamine (MCDA). Cycloaliphatic amines, in general, are known to impart excellent mechanical properties and chemical resistance.[5][6]
Table 1: Typical Mechanical Properties of Cycloaliphatic Amine-Cured Epoxy Resins (Illustrative)
| Property | Typical Value Range | Test Standard |
| Tensile Strength | 70 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3 - 7% | ASTM D638 |
| Shore D Hardness | 80 - 90 | ASTM D2240 |
| Glass Transition Temp. (Tg) | 120 - 150 °C | ASTM E1356 |
Note: The values presented are typical for epoxy systems cured with cycloaliphatic amines and should be used as a general guideline. Actual properties will vary depending on the specific epoxy resin, formulation, and curing conditions.
Table 2: Chemical Resistance of Cycloaliphatic Amine-Cured Epoxy Coatings (Illustrative)
| Chemical Reagent | Resistance Rating |
| Water | Excellent |
| 10% Sulfuric Acid | Excellent |
| 10% Hydrochloric Acid | Excellent |
| 10% Sodium Hydroxide | Excellent |
| Xylene | Good |
| Acetone | Fair |
| Methanol | Good |
Rating Scale: Excellent (no effect), Good (minor change in gloss or color), Fair (some swelling or softening), Poor (significant degradation).
Experimental Protocols
The following protocols provide standardized methods for evaluating the performance of this compound as a curing agent.
Determination of Gel Time
Objective: To determine the gel time of an epoxy resin system cured with this compound at various temperatures.
Apparatus:
-
Hot plate with a temperature controller
-
Beaker or aluminum dish
-
Stirring rod (wooden or glass)
-
Stopwatch
Procedure:
-
Preheat the hot plate to the desired isothermal curing temperature (e.g., 25°C, 50°C, 75°C).
-
Accurately weigh the epoxy resin and the stoichiometric amount of this compound into a beaker. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of NMCHA and the epoxide equivalent weight (EEW) of the resin.
-
Thoroughly mix the resin and curing agent for 2-3 minutes, ensuring a homogeneous mixture.
-
Place the beaker on the preheated hot plate and start the stopwatch.
-
Periodically probe the mixture with a stirring rod. The gel time is the point at which the resin transitions from a liquid to a gel-like state, characterized by the inability to flow and the formation of "strings" when the rod is lifted.[7]
-
Record the time as the gel time for that temperature.
Caption: Experimental workflow for determining gel time.
Curing Kinetics Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing kinetics, including the heat of reaction and the glass transition temperature (Tg), of an epoxy system cured with this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Precision balance
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the uncured epoxy-NMCHA mixture into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected completion of the curing reaction (e.g., 250°C).
-
The resulting thermogram will show an exothermic peak representing the curing reaction. The area under this peak corresponds to the total heat of reaction (ΔH).[8][9]
-
After the initial scan, cool the sample rapidly to below its expected Tg.
-
Perform a second dynamic scan at the same heating rate. The inflection point in the baseline of the second scan indicates the glass transition temperature (Tg) of the fully cured material.[8][9]
Caption: Experimental workflow for DSC analysis.
Mechanical Properties Testing
Objective: To determine the tensile strength, tensile modulus, elongation at break, and Shore D hardness of the cured epoxy-NMCHA system.
Procedure:
-
Specimen Preparation: Cast the epoxy-NMCHA mixture into appropriate molds for each test (e.g., dog-bone shape for tensile testing, flat pucks for hardness testing) according to the relevant ASTM standards.
-
Curing: Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).
-
Tensile Testing (ASTM D638):
-
Condition the specimens at standard laboratory conditions.
-
Use a universal testing machine to apply a tensile load to the dog-bone specimens until failure.
-
Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Place the cured puck on a flat, hard surface.
-
Use a Shore D durometer to measure the indentation hardness at multiple points on the surface.
-
Record the average of the readings.
-
Chemical Resistance Testing
Objective: To evaluate the resistance of a coating formulated with an epoxy-NMCHA system to various chemicals.
Procedure (based on ASTM D1308 - Spot Test):
-
Coating Application: Apply the epoxy-NMCHA coating to a suitable substrate (e.g., steel or glass panels) at a specified thickness.
-
Curing: Allow the coating to cure fully as per the recommended schedule.
-
Chemical Exposure:
-
Place a few drops of the test chemical (e.g., 10% HCl, 10% NaOH, xylene) onto the surface of the cured coating.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 24 hours).
-
-
Evaluation:
-
After the exposure period, remove the watch glass and rinse the area with deionized water.
-
Visually inspect the exposed area for any changes, such as blistering, discoloration, softening, or loss of adhesion.
-
Rate the resistance according to a predefined scale.
-
Applications
The favorable properties imparted by this compound make it suitable for a range of applications, including:
-
Protective Coatings: For industrial flooring, tank linings, and infrastructure where high chemical and abrasion resistance is required.
-
High-Performance Adhesives: For bonding a variety of substrates in demanding structural applications.
-
Composites: As a matrix resin for fiber-reinforced plastics in the automotive and aerospace industries.
-
Electrical Potting and Encapsulation: Due to its good dielectric properties and thermal stability.
Safety and Handling
This compound is a corrosive and flammable liquid.[10] It is essential to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable curing agent for epoxy and other resin systems, offering a compelling profile of mechanical strength, thermal stability, and chemical resistance.[1] The protocols outlined in this document provide a framework for the systematic evaluation of its performance in various formulations. While the provided data serves as a useful benchmark, it is crucial for researchers and formulators to conduct specific testing to optimize their systems for their intended applications.
References
- 1. newtopchem.com [newtopchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. Understanding Cycloaliphatic Amine Hardeners: Properties and Applications_Rich Chemical [rich-cn.net]
- 6. Cycloaliphatic Amines - Westlakeepoxy.com [old.westlakeepoxy.com]
- 7. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. tainstruments.com [tainstruments.com]
- 10. rodpub.com [rodpub.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-Methylcyclohexylamine by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Methylcyclohexylamine by distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
Understanding the physical properties of this compound is crucial for a successful distillation. Key parameters are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molecular Weight | 113.20 g/mol | [3] |
| Boiling Point | 149 - 155 °C at 760 mmHg | [3][4][5] |
| Density | 0.868 g/mL at 25 °C | [3] |
| Flash Point | 29.4 °C | [1] |
| Water Solubility | 5.4 g/100 mL at 20 °C | [1] |
Q2: What are the common impurities in crude this compound?
Crude this compound may contain a variety of impurities depending on the synthetic route. Common synthesis methods include the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[5] Potential impurities include:
-
Unreacted Starting Materials:
-
Cyclohexanone
-
Methylamine
-
-
Byproducts:
-
Dicyclohexylmethylamine
-
Other secondary and tertiary amines
-
-
Solvents:
-
Solvents used during the reaction or workup.
-
-
Water:
-
Water can be present from the reaction itself or from workup steps and is a common impurity.[5]
-
Q3: Does this compound form an azeotrope with water?
Q4: What are the primary safety concerns when distilling this compound?
This compound is a flammable and corrosive liquid.[1][6] It can cause severe skin burns and eye damage.[1] Inhalation of vapors may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7] Ensure all distillation equipment is properly grounded to prevent static discharge, which could be an ignition source.[1]
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of crude this compound by fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Inert gas source (e.g., Nitrogen or Argon), if the compound is sensitive to air oxidation.[1]
Procedure:
-
Drying the Crude Product: If water is a suspected impurity, dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and then filter or decant the liquid into the distillation flask.
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.[8]
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[8]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, start stirring.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.
-
As the temperature stabilizes near the boiling point of this compound (149-155 °C), change to a clean receiving flask to collect the main fraction.[3][4][5]
-
Maintain a slow and steady distillation rate for optimal separation.[8]
-
Monitor the temperature throughout the distillation. A sharp drop in temperature after the main fraction has been collected indicates that a higher-boiling impurity is the primary component remaining in the distillation flask.
-
-
Shutdown:
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking of the flask.
-
Allow the apparatus to cool down completely before disassembling.
-
-
Residue Handling:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Distillate or Slow Distillation Rate | - Insufficient heating.- Poor insulation of the fractionating column.- A leak in the system. | - Gradually increase the heating mantle temperature.- Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[8]- Check all joints to ensure they are properly sealed. |
| Bumping or Uncontrolled Boiling | - Absence of boiling chips or magnetic stirrer.- Heating too rapidly. | - Add new boiling chips to the cooled flask or use a magnetic stirrer.- Reduce the heating rate to achieve a gentle, controlled boil. |
| Fluctuating Distillation Temperature | - Inefficient separation in the fractionating column.- Uneven heating. | - Ensure the fractionating column is packed correctly and is of sufficient length for the separation.- Ensure the heating mantle is providing consistent heat. |
| Product is Contaminated with Water | - Incomplete drying of the crude material.- Formation of an azeotrope with water. | - Ensure the crude product is thoroughly dried before distillation.- If an azeotrope is suspected, consider using a drying agent in the final product or employing a different purification technique. |
| Foaming in the Distillation Flask | - Presence of impurities that lower the surface tension.- High rate of boiling. | - Reduce the heating rate.- Consider adding an anti-foaming agent if the problem persists. |
| Discoloration of the Distillate | - Thermal decomposition of the product or impurities.- Presence of air-sensitive impurities. | - Reduce the distillation temperature by performing the distillation under vacuum.- Purge the system with an inert gas like nitrogen before and during the distillation. |
Visualizing the Troubleshooting Process
A logical approach to troubleshooting distillation problems can be visualized as follows:
Caption: Troubleshooting workflow for distillation issues.
Experimental Workflow Diagram
The general workflow for the purification of crude this compound by distillation is outlined below.
Caption: Experimental workflow for distillation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 6. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Purification [chem.rochester.edu]
Common side reactions and byproducts in N-Methylcyclohexylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methylcyclohexylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound in Reductive Amination of Cyclohexanone
-
Question: My reductive amination of cyclohexanone with methylamine is resulting in a low yield of the desired this compound. What are the possible causes and how can I improve the yield?
-
Answer: A low yield in this reaction can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.[1][2] Consider increasing the reaction temperature or pressure within the limits of your experimental setup, as these conditions can influence reaction rates.
-
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Nickel, Palladium) may be inactive or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. Proper activation of the catalyst before the reaction is crucial.
-
-
Formation of Side Products: The formation of byproducts can significantly reduce the yield of the desired product. Common byproducts in this reaction include:
-
Cyclohexanol: Formed from the reduction of unreacted cyclohexanone. This is more likely if the amination step is slow compared to the reduction.
-
Solution: Ensure an appropriate molar ratio of methylamine to cyclohexanone. Using a slight excess of methylamine can favor the formation of the imine intermediate.
-
-
N,N-Dimethylcyclohexylamine: Results from the further methylation of the product.
-
Solution: Control the stoichiometry of the methylating agent. If using a source of methyl groups other than methylamine, ensure it is not in large excess.
-
-
Dicyclohexylamine: Can form from the reaction of cyclohexylamine (if present as an impurity or formed in a side reaction) with cyclohexanone.[2]
-
Solution: Use pure starting materials.
-
-
-
Suboptimal Reaction Conditions: The pH, temperature, or pressure may not be optimal.
-
Solution: The pH of the reaction mixture can influence the rate of imine formation. A slightly acidic medium can catalyze imine formation, but a too acidic medium will protonate the amine, rendering it non-nucleophilic. A systematic optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) is recommended.
-
-
Issue 2: Presence of Impurities in the Final Product after Eschweiler-Clarke Methylation of Cyclohexylamine
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Question: I am synthesizing this compound via the Eschweiler-Clarke reaction and my final product is contaminated with impurities. How can I identify and minimize them?
-
Answer: The Eschweiler-Clarke reaction is generally a clean reaction that avoids the formation of quaternary ammonium salts.[3][4] However, impurities can still arise.
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Unreacted Cyclohexylamine: The presence of the starting material indicates an incomplete reaction.
-
N-Formylcyclohexylamine: This can be a significant byproduct if the reduction of the intermediate iminium ion is not efficient. This is more common in Leuckart-Wallach type reactions which are related to the Eschweiler-Clarke reaction.
-
Solution: Ensure a sufficient excess of formic acid is present to act as the hydride donor. The decomposition of formic acid to provide the hydride is a key step in the reduction.
-
-
High Molecular Weight Condensation Products: With some anilines, high molecular weight condensation products can form. While less common with cyclohexylamine, it is a possibility.
-
Solution: Ensure proper mixing and temperature control.
-
-
Frequently Asked Questions (FAQs)
Synthesis Method Selection
-
Q1: What are the primary methods for synthesizing this compound?
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A1: The two most common industrial and laboratory methods are the reductive amination of cyclohexanone with methylamine and the N-methylation of cyclohexylamine, often via the Eschweiler-Clarke reaction.[6] Other methods include the hydrogenation of methylaniline and the reaction of cyclohexylamine with methanol over a catalyst.
-
Byproduct Formation and Mitigation
-
Q2: What is the most common byproduct in the reductive amination of cyclohexanone to this compound and how can I avoid it?
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A2: A common byproduct is cyclohexanol, which arises from the direct hydrogenation of cyclohexanone before it reacts with methylamine. To minimize its formation, ensure efficient imine formation by using a suitable catalyst and optimizing the reaction conditions to favor the amination step.
-
-
Q3: Does the Eschweiler-Clarke reaction produce over-methylated products like N,N-dimethylcyclohexylamine?
-
A3: The Eschweiler-Clarke reaction is known for its ability to selectively produce tertiary amines from primary amines without the formation of quaternary ammonium salts. However, if starting with cyclohexylamine (a primary amine), the reaction with excess formaldehyde and formic acid will lead to the formation of N,N-dimethylcyclohexylamine. To obtain this compound, one would need to start with cyclohexylamine and carefully control the stoichiometry of the methylating agents, or use a different synthetic route if selectivity is an issue.
-
Experimental Conditions
-
Q4: What are typical catalysts used for the reductive amination of cyclohexanone?
-
A4: Common catalysts include nickel-based catalysts (like Raney Nickel) and noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[1][7] The choice of catalyst can influence the reaction conditions (temperature and pressure) required and the selectivity of the reaction.
-
-
Q5: What are the typical reaction conditions for the Eschweiler-Clarke reaction?
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Synthesis Route | Common Byproducts | Potential Reason for Formation | Mitigation Strategy |
| Reductive Amination of Cyclohexanone | Cyclohexanol | Reduction of unreacted cyclohexanone | Optimize reaction conditions to favor imine formation before reduction. |
| N,N-Dimethylcyclohexylamine | Over-methylation of the product | Control stoichiometry of the methylating source. | |
| Dicyclohexylamine | Reaction of cyclohexylamine with cyclohexanone | Use pure starting materials. | |
| Eschweiler-Clarke Methylation | Unreacted Cyclohexylamine | Incomplete reaction | Use sufficient excess of formaldehyde and formic acid; increase reaction time/temperature. |
| N-Formylcyclohexylamine | Incomplete reduction of the iminium intermediate | Ensure adequate amount of formic acid as the hydride source. |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone with Methylamine (Illustrative)
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Materials:
-
Cyclohexanone
-
Methylamine (as a solution in a suitable solvent like methanol or as a gas)
-
Hydrogenation catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Methanol)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve cyclohexanone in methanol.
-
Add the methylamine solution to the reaction vessel.
-
Carefully add the Pd/C catalyst to the mixture under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture vigorously at a set temperature (e.g., 50-100 °C) for a specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation under reduced pressure.
-
Protocol 2: Eschweiler-Clarke Methylation of Cyclohexylamine (Illustrative)
This protocol provides a general procedure for the methylation of a secondary amine, which can be adapted for the methylation of cyclohexylamine.
-
Materials:
-
Cyclohexylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
-
Procedure:
-
To a round-bottom flask, add cyclohexylamine.
-
Add an excess of formic acid to the flask.
-
Add an excess of formaldehyde solution to the flask.
-
Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 6-18 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic by carefully adding a concentrated solution of NaOH or KOH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
-
Visualizations
Caption: A general troubleshooting workflow for addressing low yield or impurity issues.
Caption: Reaction pathway for reductive amination showing potential side products.
Caption: Eschweiler-Clarke reaction pathway and a potential side product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
Optimizing reaction conditions for N-Methylcyclohexylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Methylcyclohexylamine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for preparing this compound are the reductive amination of cyclohexanone with methylamine and the methylation of cyclohexylamine.[1] The reductive amination method involves a hydrogenation reaction between cyclohexanone and methylamine in the presence of a catalyst, which is often favored for its mild reaction conditions and high product purity.[1] The methylation of cyclohexylamine, for instance with formaldehyde, is another viable route, particularly suitable for large-scale production due to readily available raw materials.[1]
Q2: What are the typical physical and chemical properties of this compound?
A2: this compound is typically a colorless to pale yellow transparent liquid with a characteristic amine odor.[1][2] It has a boiling point of approximately 149-155°C and a density of about 0.85 g/mL.[1][2] It is slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[1][2] As a secondary amine, it exhibits basic properties and can react with acids to form salts.[1]
Q3: What are the main applications of this compound?
A3: this compound is a versatile intermediate in organic synthesis.[1][3] It is widely used in the production of pharmaceuticals, pesticides, and dyes.[1] In the rubber industry, it can be a component of vulcanization accelerators.[1] Its basic nature also allows it to be used as an acid acceptor or in the preparation of corrosion inhibitors.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Poor Catalyst Activity: The catalyst may be deactivated. Ensure proper handling and storage of the catalyst. For hydrogenation reactions, catalysts like Pd/C may require pre-activation.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of cyclohexanone to methylamine can limit the yield. It is common to use an excess of the amine.[5] For instance, some procedures use a large excess of methylamine (18-22 fold) to drive the reaction forward, although this may still result in moderate yields.[5]
-
-
Side Reactions:
-
Reduction of Cyclohexanone: A significant side reaction is the reduction of the cyclohexanone starting material to cyclohexanol.[5] To minimize this, ensure the reductive amination conditions favor imine formation before reduction. This can be achieved by allowing the ketone and amine to react before introducing the reducing agent.[4]
-
Over-alkylation: While less common when starting with a primary amine to make a secondary amine, further methylation to a tertiary amine can occur. Optimizing the stoichiometry of the methylating agent is crucial.
-
-
Product Loss During Workup:
-
Inefficient Extraction: this compound may have some solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent to ensure complete recovery. Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.
-
Improper Purification: Product can be lost during distillation or chromatography if not performed carefully. Ensure proper technique and monitoring of fractions.
-
Problem 2: Presence of Impurities in the Final Product
Common Impurities & Removal Strategies:
-
Unreacted Cyclohexanone:
-
Identification: Can be detected by GC-MS or NMR.
-
Removal: Careful fractional distillation is usually effective, as cyclohexanone has a different boiling point than this compound. A chemical workup involving washing with an acidic solution can also help by converting the amine product to a water-soluble salt, leaving the unreacted ketone in the organic layer.
-
-
Cyclohexanol:
-
Identification: This is a common byproduct from the reduction of cyclohexanone and can be identified by GC-MS.
-
Removal: Separation can be achieved by fractional distillation.
-
-
Dicyclohexylamine:
-
Identification: This can form as a byproduct in some synthesis routes. GC-MS is the preferred method for identification.
-
Removal: Purification by fractional distillation or column chromatography is generally effective.
-
Data Presentation
Table 1: Comparison of Catalysts for Reductive Amination of Cyclohexanone
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time | Conversion (%) | Selectivity towards desired amine (%) | Yield (%) | Reference |
| Chromium-activated Cobalt | 100-140 | 50-150 | - | - | - | Moderate | [5] |
| Rh/SiO₂ | 100 | 2 (NH₃), 4 (H₂) | 300 min | 83.4 | 99.1 (Cyclohexylamine) | - | [6] |
| 2 wt.% NiRh/SiO₂ | 100 | 2 (NH₃), 4 (H₂) | 300 min | 99.8 | 96.6 (Cyclohexylamine) | 96.4 | [6] |
| 1% Pt/Al₂O₃ | 140 | 60 | - | 97.3 | 81.4 (for N,N-dimethylcyclohexylamine) | - | [5] |
| 0.5% Pd/Al₂O₃ | 145 | 45 | - | 100 | 98.7 (for N,N-dimethylcyclohexylamine) | - | [5] |
Note: The data for Rh/SiO₂ and NiRh/SiO₂ are for the synthesis of cyclohexylamine from cyclohexanone and ammonia, but provide a useful comparison of catalyst performance in a closely related reductive amination.
Experimental Protocols
Key Experiment: Reductive Amination of Cyclohexanone with Methylamine using a Heterogeneous Catalyst
Materials:
-
Cyclohexanone
-
Methylamine (as a solution in a suitable solvent like ethanol or as a gas)
-
Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine cyclohexanone, the solvent, and the hydrogenation catalyst.
-
Addition of Methylamine: Introduce the methylamine solution or gas into the reactor.
-
Reaction Conditions: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 bar) and heat to the target temperature (e.g., 100-140°C).[5]
-
Reaction Monitoring: Maintain the reaction under stirring for the specified time. The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Stability and degradation pathways of N-Methylcyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of N-Methylcyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed and protected from sunlight and heat sources.[3] It is a flammable liquid, so it should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] For long-term storage, an inert atmosphere is recommended, and the substance should be kept in a dark place.[4]
Q2: My this compound solution has developed a yellow or brown tint over time. What is the cause?
A2: The development of a pale yellow to brown color is typically a sign of gradual oxidation.[5][6] Long-term exposure to air can cause the compound to oxidize, leading to a change in color.[5] To prevent this, ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing for long-term storage.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is slightly soluble in water.[1][7] As a secondary amine, it is basic and will react with acids to form salts in an exothermic reaction.[8][9] Its stability can be pH-dependent. Under acidic conditions (e.g., pH 3), in the presence of nitrite ions, it can readily form N-nitroso-N-methyl-N-cyclohexylamine (NMCA).[10] While specific data on hydrolysis across a wide pH range is limited, significant degradation is not typically reported under neutral aqueous conditions at room temperature. However, for analytical purposes, freshly prepared solutions are recommended.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are:
-
Oxidative Degradation: Occurs upon exposure to air, often accelerated by light or heat, leading to discoloration.[5]
-
Thermal Decomposition: At elevated temperatures (above 250°C), it can decompose to form products like cyclohexene, methane, and ammonia.[11] Under fire conditions, it can produce toxic nitrogen oxides (NOx) and carbon oxides.[1]
-
Nitrosation: In the presence of a nitrosating agent like nitrite, it can form the potentially carcinogenic impurity N-nitroso-N-methyl-N-cyclohexylamine (NMCA). This reaction is significantly accelerated in acidic environments.[10]
Troubleshooting Guide
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis
Question: During HPLC or GC analysis of my experiment involving this compound, I'm observing unexpected peaks. How can I identify their source?
Answer: Unexpected peaks may arise from degradation products or impurities. Follow these steps to troubleshoot:
-
Review Storage and Handling: Confirm that the compound was stored correctly (protected from light, heat, and air) and that solvents were pure.[3][5] Gradual oxidation is a common cause of impurity formation.[5]
-
Check for Nitrite Contamination: If your reaction or formulation involves any source of nitrite (e.g., as an impurity in excipients), the primary suspected degradation product is N-nitroso-N-methyl-N-cyclohexylamine (NMCA).[10][12] This is particularly relevant under acidic conditions.
-
Perform Forced Degradation Studies: To intentionally generate and identify potential degradation products, conduct a forced degradation study (see Experimental Protocols below).[13][14] By comparing the chromatograms from stressed samples (acid, base, oxidative, thermal, photolytic) with your experimental sample, you can identify the degradation products.
-
Utilize Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio and fragmentation patterns of the unknown peaks can be used to elucidate their structures.[15][16]
Issue 2: Inconsistent Results in Assays or Experiments
Question: I am experiencing poor reproducibility in my experiments using this compound. What could be the cause?
Answer: Inconsistent results can often be traced back to the stability and handling of the reagent.
-
Reagent Age and Quality: If the reagent is old or has been stored improperly, it may have partially degraded.[5] The presence of impurities can interfere with reactions. Consider using a fresh bottle of the reagent or purifying the existing stock.
-
Solution Stability: this compound solutions may not be stable over long periods, especially if not protected from air and light. Prepare solutions fresh for each experiment whenever possible.
-
Reaction with Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, isocyanates, peroxides, and acid halides.[5][8] Ensure that no incompatible materials are present in your experimental setup.
-
Volatility: With a boiling point of approximately 149-154°C, it is moderately volatile.[7][17] Ensure accurate measurements by volume are performed at a consistent temperature and that containers are sealed to prevent loss due to evaporation.
Degradation Pathways Overview
This compound is a stable compound under recommended storage conditions but can degrade through several pathways when exposed to stress factors such as heat, light, oxygen, and reactive chemicals.[1][18] The most critical pathways for researchers to be aware of are thermal decomposition at high temperatures, gradual oxidation from air exposure, and the formation of a nitrosamine impurity in the presence of nitrites.
Caption: Key degradation pathways for this compound.
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅N | [19] |
| Molecular Weight | 113.20 g/mol | [11][17] |
| Appearance | Clear, colorless to pale yellow liquid | [5][6] |
| Boiling Point | 149 - 154 °C | [7][17] |
| Melting Point | -7 to -9 °C | [7] |
| Density | ~0.868 g/mL at 25 °C | [1][7] |
| Flash Point | ~29 °C | [18] |
| Water Solubility | 54 g/L at 20 °C (Slightly soluble) | [1][18] |
Table 2: Summary of Stability and Degradation Conditions
| Stress Condition | Observations and Potential Products | Severity | Reference(s) |
| Thermal (Heat) | Stable at room temperature. Decomposes above 250°C to cyclohexene, methane, ammonia. Under fire, forms NOx. | High Temp | [1][11] |
| Oxidation (Air) | Gradual oxidation may occur with prolonged air exposure, causing color to darken to yellow/brown. | Chronic | [5] |
| Photolytic (Light) | Should be protected from sunlight. Light can accelerate oxidation. | Moderate | [3] |
| Acidic (Low pH) | Stable, forms salts. In the presence of nitrite, rapidly forms N-nitroso-N-methyl-N-cyclohexylamine (NMCA), optimal at pH 3. | Condition-dependent | [8][10] |
| Basic (High pH) | Generally stable. | Low | [8] |
| Incompatibilities | Strong oxidants, strong acids, isocyanates, peroxides, acid halides. | High | [5][8] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions, as recommended by ICH guidelines.[14][20]
Objective: To identify potential degradation products and determine the intrinsic stability of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[13]
-
Thermal Degradation: Store the stock solution in a sealed vial in an oven at 80°C for 48 hours. A solid sample can also be stressed.
-
Photodegradation: Expose the stock solution in a quartz cuvette or vial to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.[13]
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to analytical columns.
-
Analysis: Analyze all samples (stressed and controls) using a stability-indicating method, typically HPLC with UV and/or MS detection (HPLC-UV/MS) or GC-MS.[13][15] This allows for the separation and identification of the parent compound and any degradation products formed.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Detection of N-nitroso-N-methyl-N-cyclohexylamine (NMCA) Impurity
Objective: To detect and quantify the potential NMCA impurity in a sample, particularly if contamination with nitrites is suspected. This method is based on published analytical procedures.[12]
Methodology:
-
Sample Preparation: Dissolve the sample (e.g., Bromhexine HCl active pharmaceutical ingredient, which contains the this compound moiety) in a suitable solvent to a known concentration.
-
Instrumentation: Use a Gas Chromatography system coupled with a Tandem Mass Spectrometer (GC-MS/MS).
-
Chromatographic Conditions:
-
Column: DB-1MS or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).
-
Temperature Program: An appropriate temperature gradient to separate NMCA from the sample matrix.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Specific precursor-to-product ion transitions for NMCA must be used for quantification.
-
-
Quantification: Create a calibration curve using a certified reference standard of NMCA. The concentration of NMCA in the sample can be determined by comparing its peak area to the calibration curve. The method should be validated for linearity, accuracy, and precision.[12]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemos.de [chemos.de]
- 4. guidechem.com [guidechem.com]
- 5. sincerechemicals.com [sincerechemicals.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 100-60-7 [chemicalbook.com]
- 8. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 10. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdmaee.net [bdmaee.net]
- 12. ejbps.com [ejbps.com]
- 13. benchchem.com [benchchem.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. ijmr.net.in [ijmr.net.in]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. newtopchem.com [newtopchem.com]
- 18. This compound CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 19. This compound, 98% 1 L | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Safe handling and storage procedures for N-Methylcyclohexylamine
This guide provides essential safety information, handling procedures, and storage requirements for N-Methylcyclohexylamine, tailored for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed or in contact with the skin.[1][2][3] Inhalation may cause respiratory tract irritation, and vapors can lead to dizziness or suffocation.[4][5] It is also corrosive to metals.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Skin Protection: Chemical-resistant gloves (tested according to EN 374) and protective clothing are necessary to prevent skin contact.[1][4]
-
Respiratory Protection: If ventilation is inadequate, use a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149.[1][4]
Q3: What are the proper first-aid measures in case of exposure?
A3: Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[6] Flush the skin with plenty of soap and water for at least 15 minutes.[4][7] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, follow these procedures:
-
Evacuate personnel from the area and ensure adequate ventilation.[6]
-
Remove all sources of ignition, such as sparks or open flames.[1][4]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[4]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][4]
-
Clean the spill area thoroughly.
Q5: What are the correct storage procedures for this compound?
A5: Proper storage is essential for safety and to maintain the chemical's stability.
-
Store away from heat, sparks, open flames, and other sources of ignition.[1][4]
-
The storage area should be designated as a flammables and corrosives area.[4]
-
Protect from direct sunlight.[1]
-
It is recommended to store the material under a nitrogen atmosphere.[9]
Q6: What substances are incompatible with this compound?
A6: Avoid contact with the following substances to prevent hazardous reactions:
-
Acids[10]
-
Acid anhydrides[10]
-
Acid chlorides[10]
-
Isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, and acid halides.[2][5]
-
Contact with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.[2][5]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[3][7] |
| Boiling Point | 150-160 °C[7] |
| Density | 0.868 g/mL at 25 °C[6] |
| Vapor Pressure | 5 hPa at 20 °C[6] |
| Water Solubility | 54 g/L at 20 °C[6] |
Flammability and Exposure Data
| Parameter | Value |
| Flash Point | Flammable liquid and vapor[1][2] |
| Explosion Limits | Vapors may form explosive mixtures with air[1][5] |
Experimental Protocols
General Handling Protocol
-
Before use, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[1]
Mandatory Visualization
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. chemos.de [chemos.de]
- 2. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 100-60-7 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. N Methylcyclohexylamine - High Purity, Stringently Tested For Safety | Ideal For Industrial Use, Store In Cool Dry Area, Nitrogen Storage Recommended at Best Price in Mumbai | Kubo Chemicals Private Limited [tradeindia.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Troubleshooting unexpected peaks in HPLC analysis of N-Methylcyclohexylamine
Welcome to the technical support center for the HPLC analysis of N-Methylcyclohexylamine. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues, such as the appearance of unexpected peaks in your chromatograms.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks, often called "ghost peaks," in my blank gradient runs, even without an injection. What are the likely causes?
A: Unexpected peaks in blank runs typically point to contamination within the HPLC system or the mobile phase itself. Here are the most common sources to investigate:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as peaks during a gradient run. Contamination can also arise from mobile phase additives or the water used.
-
System Contamination: Residual compounds from previous analyses can get trapped in the system, particularly in the injector, pump seals, or connecting tubing, and leach out over time. The autosampler is a frequent source of carry-over contamination.
-
Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the system, especially the detector cell, causing baseline disturbances that may appear as peaks.
Q2: Extra peaks have appeared in my sample chromatogram that are not present in the blank. What should I investigate?
A: When unexpected peaks are specific to your sample injections, the issue likely lies with the sample itself or its preparation.
-
Sample Degradation: this compound may degrade over time or under certain conditions. It is reactive with acids, strong oxidizing agents, and even carbon dioxide from the air, which can form degradation products that appear as new peaks. Under certain conditions, nitrosamines like N-nitroso-N-methylcyclohexylamine could potentially form.
-
Sample Preparation Contamination: Contaminants can be introduced during the sample preparation process. Potential sources include dirty glassware, contaminated pipette tips, or impurities in the sample solvent. The septa of HPLC vials can also be a source of contamination.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or weaker than the initial mobile phase, it can cause peak distortion, splitting, or the appearance of extraneous peaks. Whenever possible, dissolve your sample in the starting mobile phase.
Q3: My this compound peak is broad, tailing, or splitting into two. Why is this happening and how can I fix it?
A: Poor peak shape for a basic compound like this compound is a common issue in reversed-phase HPLC and often relates to interactions with the stationary phase or column hardware problems.
-
Secondary Silanol Interactions: this compound is a basic compound. If you are using a silica-based C18 column, the amine group can interact with acidic residual silanol groups on the silica surface. This secondary interaction leads to peak tailing. To mitigate this, consider using a mobile phase with a pH at least 2 units away from the pKa of this compound or adding a competing base like triethylamine to the mobile phase.
-
Column Issues: A void at the head of the column, a partially blocked inlet frit, or column degradation can cause peaks to split or broaden. This can happen from pressure shocks or operating at a pH that degrades the stationary phase.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.
Troubleshooting Workflow
A systematic approach is the key to efficiently identifying the source of unexpected peaks. The following workflow provides a logical sequence of steps to isolate the problem.
Caption: Systematic workflow for identifying the source of unexpected HPLC peaks.
Experimental Protocols
Protocol 1: Column Washing and Regeneration (for Reversed-Phase C18 Columns)
This protocol is designed to remove contaminants from a C18 column that may be causing ghost peaks, high backpressure, or poor peak shape.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Reverse Flow Direction: Connect the column to the pump in the reverse flow direction. Back-flushing is often more effective at removing contaminants lodged at the inlet frit.
-
Buffer and Salt Removal:
-
Solvent: 90:10 Water/Acetonitrile (or Methanol)
-
Flow Rate: 1 mL/min (for a standard 4.6 mm ID column)
-
Duration: Flush with at least 10 column volumes. This step is crucial for removing polar buffer salts that can precipitate in high organic solvent concentrations.
-
-
Non-Polar Contaminant Removal:
-
Solvent: 100% Acetonitrile or Methanol
-
Flow Rate: 1 mL/min
-
Duration: Flush with at least 10 column volumes to remove strongly retained hydrophobic compounds.
-
-
Stronger Solvent Flush (Optional, for severe contamination):
-
Solvent: 75:25 Acetonitrile/Isopropanol, followed by 100% Isopropanol.
-
Flow Rate: Reduce flow rate to 0.5 mL/min.
-
Duration: Flush with 10 column volumes of each solvent.
-
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Flush with 100% Acetonitrile or Methanol for 5 column volumes.
-
Gradually re-introduce the initial mobile phase and equilibrate the column until a stable baseline is achieved.
-
Protocol 2: Forced Degradation Study for this compound
This protocol helps to intentionally degrade the this compound sample under controlled stress conditions. The resulting chromatograms can help identify which of the unexpected peaks are potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with no stressor) should be run in parallel.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection if necessary.
-
Analysis: Analyze the stressed samples and the control sample using your validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance and growth of new peaks correlated with the decrease in the main this compound peak can confirm their identity as degradation products.
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study
The following table shows example data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Stress Condition | Incubation Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Peak Area) | Degradation Product 2 (% Peak Area) | Total Degradation (%) |
| Control (No Stress) | 24 | 99.8 | 0.1 | 0.1 | 0.2 |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 12.5 | 0.3 | 14.8 |
| 0.1 M NaOH @ 60°C | 24 | 92.1 | 5.8 | 0.2 | 7.9 |
| 3% H₂O₂ @ RT | 24 | 79.5 | 1.2 | 18.1 | 20.5 |
This table allows for a clear comparison of the stability of this compound under different chemical environments, helping to identify the most likely degradation pathways.
Caption: Potential degradation pathways for this compound under stress conditions.
How to prevent oxidation of N-Methylcyclohexylamine during storage
Topic: Storage and Prevention of Oxidation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage of N-Methylcyclohexylamine to prevent its oxidative degradation. Adherence to these protocols is crucial for maintaining sample integrity and ensuring the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My clear this compound has turned yellow or brown. What is the cause?
A1: A color change from colorless to yellow or brown is a common indicator of oxidation.[1] this compound is sensitive to air, and prolonged exposure to oxygen can lead to the formation of colored degradation products.[1][2]
Q2: What are the ideal storage conditions to maintain the purity of this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4][5] It is critical to protect it from sources of ignition, heat, and direct sunlight.[3][4] The material should be stored away from incompatible substances, particularly strong oxidizing agents and acids.[2][3]
Q3: How can I actively prevent the oxidation of my this compound sample during long-term storage?
A3: The most effective method is to store the amine under an inert atmosphere. This involves replacing the air in the headspace of the container with an inert gas like nitrogen or argon. This directly prevents contact with oxygen. For certain applications, the addition of a compatible antioxidant or free radical scavenger could also inhibit oxidation.[6]
Q4: Besides color change, how can I detect degradation in my sample?
A4: The most reliable way to assess the purity of your sample is through analytical techniques. The presence of unexpected peaks in a chromatogram from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a strong indicator of degradation products.[7][8][9]
Q5: What analytical methods are best for identifying and quantifying oxidation products?
A5: A stability-indicating HPLC method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[7][10] For the structural identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are indispensable.[7]
Troubleshooting Guide
Issue 1: Sample Discoloration
-
Problem: this compound, which should be a clear, colorless to pale yellow liquid, has developed a significant yellow or brown tint.[1][2]
-
Primary Cause: Exposure to atmospheric oxygen has initiated oxidation.[1]
-
Troubleshooting Steps:
-
Assess Purity: Do not assume the sample is usable. Perform a purity analysis using a validated analytical method, such as HPLC (see Protocol 1).
-
Evaluate Impact: Determine if the level of impurity is acceptable for your planned experiment. For sensitive applications, it is recommended to use a new, unopened sample.
-
Implement Preventative Storage: For the remaining sample and all future stock, immediately implement storage under an inert atmosphere (see Protocol 2).
-
Issue 2: Unexpected Chromatographic Peaks
-
Problem: HPLC or GC analysis shows additional peaks that are not present in the reference standard.
-
Primary Cause: These peaks likely represent oxidation byproducts, such as the corresponding N-hydroxylamine or nitrone.[11]
-
Troubleshooting Steps:
-
Identify Degradants: Use a technique like LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks to elucidate their structures (see Protocol 3).
-
Confirm Pathway (Optional): Perform forced degradation studies (e.g., exposing a small sample to an oxidizing agent like H₂O₂) and analyze the resulting mixture. A match in retention times and mass spectra can confirm the identity of the degradation products seen in your stored sample.[7]
-
Review Handling Procedures: Scrutinize all handling and storage procedures to identify and eliminate potential points of air exposure. Ensure containers are sealed properly and inert atmosphere techniques are correctly applied.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (as per product label) | Slows the rate of potential degradation reactions.[2][4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[2] |
| Light | Store in an opaque or amber container; protect from sunlight. | Prevents potential photolytic degradation pathways.[4] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents moisture and air ingress; avoids reaction with container material.[3][5] |
| Location | Well-ventilated, away from incompatible materials. | Ensures safety and prevents accidental contact with oxidizing agents.[2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Methodology:
-
Chromatographic System: HPLC with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase Solvent B over 15-20 minutes. This will elute the more polar degradation products first, followed by the parent amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where both the parent compound and expected byproducts have reasonable absorbance (e.g., 210 nm). A DAD allows for the acquisition of full UV spectra to aid in peak identification.
-
Sample Preparation: Dilute a small aliquot of the this compound sample in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Procedure for Storage Under an Inert Atmosphere
-
Objective: To displace oxygen from the container headspace to prevent oxidation.
-
Materials: Source of dry, high-purity nitrogen or argon gas with a regulator, long needle or cannula, and a septum-cap or a Schlenk flask.
-
Methodology:
-
Prepare Gas Line: Set up the inert gas cylinder with a regulator to deliver a gentle, positive pressure.
-
Purge Headspace: Carefully pierce the septum of the storage bottle cap with an inlet needle connected to the inert gas line and a second, shorter outlet needle to vent.
-
Gentle Flow: Allow a slow, gentle stream of inert gas to flow into the headspace for 2-5 minutes. This will displace the heavier air.
-
Seal: Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas inside the container.
-
Secure: Ensure the cap is tightly sealed. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Repeat: This process should be repeated each time the container is opened.
-
Protocol 3: Characterization of Degradation Products by LC-MS/MS
-
Objective: To identify the chemical structure of unknown peaks observed during HPLC analysis.
-
Methodology:
-
Sample Analysis: Analyze the degraded sample using an LC-MS/MS system, employing the chromatographic conditions developed in Protocol 1.
-
Acquire Mass Spectra: For each new chromatographic peak, acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.
-
Hypothesize Structures: Based on the parent mass, hypothesize potential oxidation products. For example, the addition of one oxygen atom (+16 Da) could indicate the formation of an N-hydroxylamine or N-oxide.
-
Perform Fragmentation (MS/MS): Select the parent ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS).
-
Interpret Spectra: The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the degradation product by comparing it to known fragmentation pathways of similar compounds.
-
Visualizations
Caption: Logical workflow for troubleshooting degraded this compound.
Caption: Conceptual pathway for the oxidation of a secondary amine like this compound.
References
- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. ijmr.net.in [ijmr.net.in]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Managing Exothermic Reactions Involving N-Methylcyclohexylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on safely managing exothermic reactions involving N-Methylcyclohexylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable and corrosive liquid.[1][2][3] It can cause severe skin burns and eye damage.[1][2] Vapors may form explosive mixtures with air and are heavier than air, meaning they can accumulate in low-lying areas.[2] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).[2][3]
Q2: What types of reactions involving this compound are exothermic?
A2: this compound, as a secondary amine, undergoes exothermic reactions with a variety of reagents.[4] These include:
-
Neutralization reactions with acids (e.g., hydrochloric acid, sulfuric acid).[4]
-
Acylation reactions with acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride) to form amides.[2][4]
-
Reactions with isocyanates, halogenated organics, peroxides, phenols, epoxides, and acid halides.
Q3: What is a thermal runaway reaction and how can it occur with this compound?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[5][6] For this compound, this could be triggered by:
-
Adding an acid or acylating agent too quickly.
-
Inadequate cooling of the reaction vessel.
-
An unexpectedly high concentration of reactants.
-
Failure of mixing, leading to localized "hot spots".
-
Contamination with incompatible materials.[7]
Q4: What immediate steps should be taken in case of a small spill of this compound?
A4: For a small spill, immediately eliminate all ignition sources.[1] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[1] Use non-sparking tools to collect the absorbed material into a suitable container for disposal.[3] Ensure the area is well-ventilated. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.[3]
Troubleshooting Guides
Scenario 1: Unexpectedly Rapid Temperature Increase During Acid Addition
Question: I am adding hydrochloric acid to this compound and the temperature is rising much faster than anticipated. What should I do and what could be the cause?
Answer:
Immediate Actions:
-
Stop the addition of the acid immediately.
-
Increase the efficiency of your cooling system. If using an ice bath, ensure the flask is well-immersed and add more ice or a cooling agent like salt.
-
Increase the stirring rate to improve heat dissipation and prevent localized heating.
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown, which may include quenching the reaction if a safe procedure has been established.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Acid addition is too rapid. | Add the acid dropwise using a dropping funnel to control the rate of addition and monitor the temperature closely. |
| Inadequate cooling. | Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone bath for very low temperatures, though be cautious of freezing the reaction mixture). Ensure good thermal contact between the flask and the cooling medium. |
| Concentration of reactants is too high. | Dilute one or both of the reactants with a suitable, inert solvent to increase the total thermal mass of the system. |
| Poor mixing. | Ensure the stirring is vigorous enough to create a vortex and homogenize the reaction mixture, promoting even heat distribution. |
Scenario 2: Reaction Temperature Drops and then Spikes During Acylation
Question: While adding acetic anhydride to a solution of this compound, the temperature initially decreased slightly before rising rapidly. Why did this happen and is it dangerous?
Answer:
This phenomenon can be indicative of an induction period, which can be a hazardous situation. The initial drop in temperature may be due to the endothermic process of dissolving the reactants before the exothermic reaction begins. The subsequent rapid rise in temperature indicates the onset of the reaction, and the delay could lead to an accumulation of unreacted reagents, which then react quickly, potentially leading to a runaway reaction.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Initial temperature decrease | Endothermic heat of mixing/dissolution. | This is normal for some systems, but be prepared for the subsequent exotherm. |
| Delayed exotherm | Reaction requires an activation energy that was not initially met, or there's an induction period. | Ensure the initial temperature of the reaction mixture is appropriate for a controlled start. Consider adding a small amount of the acylating agent first and waiting for the exotherm to begin before proceeding with the rest of the addition at a controlled rate. |
| Rapid temperature spike | Accumulation of unreacted reagents. | Stop the addition immediately. Apply maximum cooling. If the reaction is still difficult to control, consider a "quench" procedure if one has been planned. For future experiments, reduce the addition rate and ensure the reaction initiates before adding a large amount of the reagent. |
Quantitative Data
| Reaction Type | Reactants | Approximate Heat of Reaction (ΔH) | Notes |
| Neutralization | Strong Acid + Strong Base | -55 to -60 kJ/mol of H₂O formed | The reaction of this compound (a moderately strong base) with a strong acid is expected to be in this range.[8][9][10] |
| Acylation | Secondary Amine + Acyl Chloride | Highly Exothermic | The heat of reaction can vary significantly based on the specific amine and acylating agent, as well as the reaction conditions. It is crucial to perform a small-scale trial to assess the exotherm. |
Calculating Adiabatic Temperature Rise (ΔT_ad):
A critical parameter for assessing the risk of a runaway reaction is the adiabatic temperature rise, which is the theoretical temperature increase if all the heat from the reaction is absorbed by the reaction mass without any heat loss to the surroundings.[11]
The formula for calculating the adiabatic temperature rise is:
ΔT_ad = (-ΔH * n) / (m * C_p)
Where:
-
ΔT_ad = Adiabatic temperature rise (°C or K)
-
-ΔH = Heat of reaction (in J/mol, note the negative sign for exothermic reactions)
-
n = Number of moles of the limiting reactant
-
m = Total mass of the reaction mixture (in kg)
-
C_p = Specific heat capacity of the reaction mixture (in J/(kg·K))
For many organic mixtures, the specific heat capacity can be approximated as 1.7 - 2.1 kJ/(kg·K).
Experimental Protocols
Protocol 1: Safe Neutralization of this compound with Hydrochloric Acid
Objective: To safely neutralize this compound with hydrochloric acid while controlling the exothermic reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (or a standardized solution)
-
An inert solvent (e.g., isopropanol, if dilution is desired)
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Thermometer or thermocouple
-
Ice-water bath
Procedure:
-
Place the this compound (and solvent, if used) into the round-bottom flask with a magnetic stir bar.
-
Immerse the flask in an ice-water bath and begin stirring.
-
Allow the contents of the flask to cool to 0-5 °C.
-
Slowly add the hydrochloric acid dropwise from the dropping funnel.
-
Continuously monitor the internal temperature of the reaction. Maintain the temperature below a predetermined limit (e.g., 20 °C) by adjusting the addition rate.
-
After the addition is complete, continue stirring in the ice bath for a further 30 minutes to ensure the reaction has gone to completion and the temperature is stable.
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with workup.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the safe execution of exothermic reactions.
Decision Tree for Troubleshooting a Temperature Excursion
Caption: A decision tree for troubleshooting unexpected temperature increases.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cedrec.com [cedrec.com]
- 6. Modelling a runaway chemical reaction using EFFECTS [gexcon.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The heat of neutralization is higher for A NH4OH+CH3COOH class 11 chemistry JEE_Main [vedantu.com]
- 11. m.youtube.com [m.youtube.com]
N-Methylcyclohexylamine waste disposal and environmental impact
This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of N-Methylcyclohexylamine (NMCA) waste and its environmental impact.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMCA)?
A1: this compound (CAS No. 100-60-7) is a secondary aliphatic amine.[1][2] It is a colorless to pale yellow liquid with a distinct amine-like odor.[3][4] It is flammable, corrosive, and slightly soluble in water.[1][5] NMCA is used as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, corrosion inhibitors, and rubber vulcanization accelerators.[1][3][4][5][6]
Q2: What are the primary hazards associated with NMCA?
A2: NMCA is a hazardous substance with the following primary risks:
-
Flammability: It is a flammable liquid and vapor, with a flash point of 29°C (84.2°F).[7][8] Vapors can form explosive mixtures with air.[8][9]
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][5]
-
Toxicity: It is harmful if swallowed, toxic in contact with skin, and may be toxic if inhaled.[1][9] Exposure can lead to irritation of the respiratory tract, dizziness, or suffocation.[7][10]
Q3: How should I properly store NMCA waste?
A3: Store NMCA waste in a designated, sealed, and properly labeled container made of a compatible material.[11] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8][12] Containers should be kept tightly closed and stored in a flammables and/or corrosives area.[7][12]
Q4: What is the general procedure for disposing of NMCA waste?
A4: NMCA must be disposed of as hazardous waste.[11] Do not empty it into drains or release it into the environment.[12][13] All waste disposal must be handled by a licensed disposal company in accordance with local, state, and national regulations.[8][12] Leave the chemical in its original or a suitable, clearly labeled container and do not mix it with other waste.[11][12]
Q5: What are the main environmental concerns with NMCA?
A5: The primary environmental concern is its toxicity to aquatic life.[3][12] It is considered harmful to aquatic organisms with long-lasting effects.[12] Spills can contaminate soil and water.[13] While it is expected to be biodegradable, large or frequent spills can have a harmful effect on the environment.[14][15]
Troubleshooting Guide
Issue: A small spill of this compound has occurred in the lab.
Solution:
-
Safety First: Immediately evacuate non-essential personnel from the area.[12] Ensure the area is well-ventilated.[7] Remove all sources of ignition (open flames, sparks).[1][7]
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE, including chemical safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and respiratory protection if ventilation is inadequate.[7][11]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][11][12] Do not use combustible materials like paper towels.[11]
-
Cleanup: Use non-sparking tools to collect the absorbed material.[1][7] Place the contaminated material into a designated, sealable container for hazardous waste.[7][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[11]
-
Disposal: Label the container as "Hazardous Waste" including the chemical name and dispose of it through a licensed waste disposal service.[11]
Issue: The NMCA waste container is leaking or damaged.
Solution:
-
Assess the Situation: Wearing full PPE, carefully inspect the container to determine the extent of the damage.
-
Overpacking: If possible, place the entire leaking container into a larger, compatible, and secure "overpack" drum. This will contain any further leakage.
-
Transfer: If an overpack drum is not available, carefully transfer the waste into a new, appropriate container that is properly labeled. This should be done in a well-ventilated area, preferably a fume hood, using non-sparking tools.[7]
-
Labeling: Ensure the new container is clearly labeled as "Hazardous Waste" and includes "this compound".[11]
-
Decontaminate and Dispose: Decontaminate the exterior of the new container and the damaged container. The damaged container and any contaminated cleanup materials must also be disposed of as hazardous waste.[12]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100-60-7 | [7] |
| Molecular Formula | C₇H₁₅N | [7] |
| Molecular Weight | 113.20 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Amine-like | [3] |
| Boiling Point | 149 °C (300.2 °F) at 760 mmHg | [7][8] |
| Melting Point | -8 to 9 °C (17.6 °F) | [7][9] |
| Flash Point | 29 °C (84.2 °F) | [7][8] |
| Density | 0.868 g/mL at 25 °C | [9][12] |
| Water Solubility | Slightly soluble; 54 g/L at 20 °C | [1][12] |
| Vapor Pressure | 5 hPa at 20 °C | [8][12] |
Table 2: Toxicological Data for this compound
| Endpoint | Species | Value | Source(s) |
| LD50 Oral | Rat | 400 mg/kg | [7][15] |
| LD50 Dermal | Rat | 400 - 1000 mg/kg | [15] |
| LC50 Inhalation | Rat | > 22.8 mg/L (8 h) | [15] |
| Skin Corrosion/Irritation | - | Causes severe skin burns | [1][15] |
| Eye Damage/Irritation | - | Causes serious eye damage | [1][15] |
Table 3: Ecotoxicity Data for this compound
| Endpoint | Species | Value | Duration | Source(s) |
| LC50 (Fish) | Leuciscus idus (Golden orfe) | > 32 - 46 mg/L | - | [12] |
| EC50 (Invertebrate) | Daphnia magna (Water flea) | 50 mg/L | 48 h | [12] |
| ErC50 (Algae) | Desmodesmus subspicatus (Green algae) | 15.4 mg/L | 72 h | [12] |
| NOEC (Algae) | Desmodesmus subspicatus (Green algae) | 2.5 mg/L | 72 h | [12] |
Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle NMCA in a well-ventilated area.[7] A fume hood is strongly recommended.[11] Use explosion-proof equipment and ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][11]
-
Body Protection: Wear a lab coat or chemical-resistant apron.[11]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in work areas.[9]
Protocol 2: Waste Disposal
-
Waste Identification: this compound is classified as a hazardous waste due to its flammability and corrosivity.[7][11]
-
Containerization: Collect all NMCA waste (including contaminated materials from spills) in a designated, compatible, and leak-proof container.[11] Do not mix with other waste streams.[12]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[11]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[12] Comply with all local, state, and federal regulations (e.g., EPA regulations under 40 CFR Parts 260-279).[7][16]
Protocol 3: Environmental Impact Assessment (Analytical Methods)
This is a generalized protocol. Specific methods must be validated for your matrix and equipment.
-
Sample Collection:
-
Water: Collect water samples in clean glass vials with Teflon-lined caps.
-
Soil/Sediment: Collect soil samples using clean stainless steel or glass equipment and store in wide-mouth glass jars.
-
-
Sample Preparation:
-
Water (Volatiles): Use a Purge and Trap (P&T) method to extract and concentrate volatile components like NMCA.[17]
-
Soil/Sediment (Semi-volatiles): Use Soxhlet extraction with an appropriate organic solvent to extract NMCA from the solid matrix.[17]
-
Cleanup: The extracted sample may require cleanup steps (e.g., solid-phase extraction) to remove interfering non-target chemicals.[17]
-
-
Analysis:
-
Instrumentation: The primary method for sensitive and selective analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
-
Procedure: Introduce the prepared sample extract into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies NMCA based on its unique mass spectrum and retention time.
-
-
Data Interpretation: Compare results to established environmental quality standards or risk-based screening levels to assess the extent of contamination and potential impact.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Potential environmental impact pathway of an this compound release.
References
- 1. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 4. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 100-60-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. guidechem.com [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. newtopchem.com [newtopchem.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. env.go.jp [env.go.jp]
- 18. epa.gov [epa.gov]
Improving yield and purity of N-Methylcyclohexylamine production
Technical Support Center: N-Methylcyclohexylamine Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Reductive Amination of Cyclohexanone: This is a widely used method involving the reaction of cyclohexanone with methylamine in the presence of a reducing agent and a catalyst.[1][2] This method is known for its mild reaction conditions and potential for high product purity.[3]
-
Methylation of Cyclohexylamine: This method involves the methylation of cyclohexylamine using a methylating agent like formaldehyde.[1][3] It is often chosen for large-scale production due to readily available raw materials.[3]
Q2: What are the typical physical and chemical properties of this compound?
A2: this compound is a colorless to pale yellow transparent liquid with a characteristic amine odor.[1][3] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 100-60-7 |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.2 g/mol |
| Boiling Point | Approximately 149-155 °C[1][3] |
| Density | Approximately 0.868 g/mL at 25 °C[1] |
| Solubility | Slightly soluble in water, but readily soluble in organic solvents like ethanol and ether.[3] |
| Appearance | Colorless to yellowish transparent oily liquid[1] |
Q3: What are the main applications of this compound?
A3: this compound is a versatile intermediate in the chemical industry. Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients.[4][5]
-
Rubber Chemicals: It is used in the production of vulcanization accelerators, which improve the durability and performance of rubber products.[3][4]
-
Pesticide Production: It is an intermediate in the synthesis of certain herbicides and insecticides.[3][4]
-
Corrosion Inhibitors: Its amine nature allows it to form protective films on metal surfaces, preventing corrosion.[6][7]
-
Dye Intermediate: It is used in the synthesis of various dyes.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Product Yield
Low yield can be attributed to several factors, from incomplete reactions to product loss during workup.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Catalyst | Ensure the catalyst is fresh and has not been deactivated. For reductive amination, common catalysts include Pd/C, platinum on carbon, or nickel-based catalysts.[2] Consider optimizing the catalyst loading. |
| Suboptimal Reaction Temperature | For reductive amination, reaction temperatures can range from 100-160 °C.[8][9] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions. |
| Incorrect Reagent Stoichiometry | An excess of methylamine is often used to drive the reaction towards the desired product.[10] Ensure the molar ratio of reactants is appropriate for the chosen method. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. Reaction times can vary from a few hours to over 24 hours depending on the specific protocol.[8][11] |
| Product Loss During Extraction | This compound has some solubility in water.[3] Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions. The addition of a water-soluble salt can help to "salt out" the product from the aqueous layer.[8] |
Problem 2: Low Product Purity (Presence of Impurities)
Impurities can arise from side reactions or incomplete removal of starting materials.
Possible Impurities and Purification Strategies:
| Impurity | Identification Method | Recommended Purification Method |
| Unreacted Cyclohexanone | GC-MS, IR (strong C=O stretch ~1710 cm⁻¹) | Fractional distillation under reduced pressure. Cyclohexanone has a lower boiling point than this compound. |
| Cyclohexanol | GC-MS, IR (broad O-H stretch ~3300 cm⁻¹) | This by-product can form from the reduction of cyclohexanone.[9] Careful fractional distillation is usually effective. |
| Dicyclohexylmethylamine (Tertiary Amine) | GC-MS, NMR | This can form if the secondary amine reacts further. Optimize stoichiometry by using a larger excess of methylamine. Purification can be achieved by column chromatography or careful fractional distillation. |
| Residual Water | Karl Fischer titration, IR (broad O-H stretch) | Dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.[11] Heating the crude product to 105-110 °C before vacuum distillation can remove residual water.[8] |
Experimental Protocols
Protocol 1: Reductive Amination of Cyclohexanone using Pd/C Catalyst
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
Cyclohexanone
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethanol, methanol, or neat)
-
Anhydrous sodium sulfate
-
Diethyl ether or dichloromethane for extraction
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Set up a high-pressure reactor (autoclave) equipped with a stirrer.
-
Charge the reactor with cyclohexanone, the solvent (if used), and the Pd/C catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Introduce methylamine into the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).[11]
-
Heat the reactor to the target temperature (e.g., 100-140 °C) with vigorous stirring.[9]
-
Maintain the reaction conditions for the specified time, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and add water.
-
Acidify the aqueous layer with HCl to a pH of ~2 to protonate the amine and separate it from unreacted ketone.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Basify the aqueous layer with NaOH to a pH of >12 to deprotonate the amine.
-
Extract the this compound into an organic solvent (e.g., dichloromethane) multiple times.[11]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Assemble a distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound (boiling point is ~149 °C at atmospheric pressure).
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]
- 8. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]
- 10. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 11. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to N-Methylcyclohexylamine and Cyclohexylamine for Specialized Synthesis
For Immediate Publication
Biberach an der Riss, Germany – December 23, 2025 – For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical synthesis. This guide provides an objective comparison of N-Methylcyclohexylamine and Cyclohexylamine, two structurally similar yet functionally distinct cyclic amines. The comparison is supported by physicochemical data, reactivity principles, and representative experimental data to inform reagent choice in synthetic applications.
I. Overview of Physicochemical Properties
This compound and Cyclohexylamine share a common cyclohexyl backbone, differing only by the presence of a methyl group on the nitrogen atom in this compound. This substitution introduces notable differences in their physical and chemical properties, which are summarized below.
| Property | Cyclohexylamine | This compound |
| CAS Number | 108-91-8[1][2] | 100-60-7[3][4] |
| Molecular Formula | C₆H₁₃N[1][2] | C₇H₁₅N[5] |
| Molecular Weight | 99.17 g/mol [2][6] | 113.20 g/mol [7] |
| Boiling Point | 134 °C[1][2] | 149 °C |
| Melting Point | -17.7 °C[6] | -9 to -7 °C |
| Density | 0.867 g/mL @ 25°C[1][2] | 0.868 g/mL @ 25°C |
| pKa (of conjugate acid) | 10.66[8][9] | ~11.03 (Predicted)[10] |
II. Comparative Reactivity and Applications
The primary structural difference—a methyl group on the nitrogen atom—fundamentally alters the electronic and steric environment of the amine, leading to distinct reactivity profiles.
Basicity and Nucleophilicity: this compound, a secondary amine, is generally more basic and a stronger nucleophile than cyclohexylamine, a primary amine.[6] The electron-donating inductive effect of the additional methyl group in this compound increases the electron density on the nitrogen atom, enhancing its ability to donate its lone pair of electrons.[6]
Steric Hindrance: The methyl group in this compound also introduces greater steric bulk around the nitrogen atom. This can hinder its approach to an electrophilic center, potentially slowing reaction rates compared to the less hindered cyclohexylamine, especially with bulky substrates.
Applications:
-
Cyclohexylamine is a versatile precursor in the synthesis of a wide array of compounds. It serves as a key intermediate for sulfenamide-based vulcanization accelerators, corrosion inhibitors, and is a building block for pharmaceuticals such as mucolytics and analgesics.[11][12][13]
-
This compound is utilized in more specialized applications where its specific reactivity is advantageous. It is an intermediate in the synthesis of certain pharmaceuticals, including agents for cancer research and antituberculosis drugs, as well as dyes, pesticides, and surfactants.[5][10][14][15][16][17][18]
III. Experimental Data: N-Alkylation Performance
Exemplary Reaction: N-Benzylation of Amines
The reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) by the amine, typically in the presence of a base to neutralize the resulting hydrohalic acid.
Caption: Generalized workflow for the N-benzylation of cyclic amines.
Comparative Yield Data:
The following table summarizes typical yields for the mono-alkylation of cyclohexylamine and a closely related secondary amine under analogous N-alkylation conditions, providing a proxy for the expected performance of this compound.
| Reagent | Reaction Type | Typical Yield | Key Observations |
| Cyclohexylamine | N-Alkylation (mono-alkylation) | 60-80%[2] | Prone to over-alkylation, yielding the tertiary amine as a significant byproduct if reaction conditions are not carefully controlled.[2] |
| This compound | N-Alkylation | 50-80% (estimated)[9] | As a secondary amine, it can only form a tertiary amine, avoiding the complexities of mixed alkylation products seen with primary amines. Steric hindrance may influence the rate. |
Experimental Protocol: N-Alkylation of 2-methylcyclohexylamine (as a proxy)
This protocol is adapted from literature for the N-alkylation of a similar secondary cyclic amine and serves as a representative procedure.[2]
-
Preparation: To a solution of 2-methylcyclohexylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Addition of Electrophile: Add the alkyl halide (e.g., 1-Bromopentane, 1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60°C for 8-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
IV. Logical Framework for Reagent Selection
The decision to use Cyclohexylamine versus this compound is dictated by the specific synthetic goal, considering the trade-offs between reactivity, steric effects, and potential for side reactions.
Caption: Decision framework for selecting between the two amine reagents.
V. Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. Ni-Catalyzed Arylbenzylation of Alkenylarenes. Kinetic Studies Reveal Autocatalysis by ZnX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Navigating the Landscape of Amine Bases in Organic Synthesis: A Comparative Guide to Alternatives for N-Methylcyclohexylamine
In the intricate world of organic synthesis, the choice of an appropriate amine base can be a critical determinant of reaction efficiency, yield, and overall success. N-Methylcyclohexylamine, a secondary aliphatic amine, has long been utilized as a versatile base and nucleophile in a variety of chemical transformations. However, the pursuit of optimized reaction conditions, improved safety profiles, and alternative reactivity often necessitates the exploration of other amine bases. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Foundation for Selection
The physical and chemical properties of an amine, such as its boiling point, pKa, and steric hindrance, play a pivotal role in its behavior and suitability for a given reaction. A summary of these key parameters for this compound and its common alternatives is presented below.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | C₇H₁₅N | 113.21 | 149-155[1][2] | ~11.2 |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | 256[3] | 10.39[4] |
| Triethylamine | C₆H₁₅N | 101.19 | 88.8[5] | 10.75[6] |
| N,N-Diisopropylethylamine (Hünig's Base) | C₈H₁₉N | 129.24 | 127[7] | ~11.4 |
| Piperidine | C₅H₁₁N | 85.15 | 106[8][9] | 11.22[8] |
Table 1: Comparison of the physicochemical properties of this compound and its alternatives.
Performance in Key Organic Reactions
To provide a practical comparison, the performance of this compound and its alternatives will be examined in three widely employed organic reactions: the Suzuki-Miyaura Coupling, Dehydrohalogenation, and the Knoevenagel Condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and the choice of base is crucial for the reaction's efficacy. While direct comparative data for this compound in this reaction is scarce in readily available literature, we can analyze the performance of a common alternative, triethylamine, to provide a benchmark.
| Base | Reaction Conditions | Aryl Halide | Arylboronic Acid | Yield (%) |
| Triethylamine | Pd(OAc)₂, 2 mol%, 5.0 equiv. Et₃N, 25 °C, 24 h | 4-Bromoanisole | Phenylboronic acid | 82[4] |
Table 2: Performance of Triethylamine in a Suzuki-Miyaura Coupling Reaction.
Triethylamine has been shown to be an effective base in Suzuki-Miyaura couplings, affording good to excellent yields at room temperature.[3][4][7] The relatively mild conditions and high yield highlight its utility. While this compound could potentially be used, its bulkier nature might influence the reaction kinetics.
Dehydrohalogenation
Dehydrohalogenation reactions are fundamental for the synthesis of alkenes from alkyl halides. The strength and steric hindrance of the base are key factors in determining the reaction's outcome, particularly in minimizing competing substitution reactions.
| Base | Substrate | Product | Yield (%) |
| Triethylamine | 2-Bromopropane | Propene | (Data not found) |
| This compound | 2-Bromopropane | Propene | (Data not found) |
Table 3: Comparison of bases in the dehydrohalogenation of 2-bromopropane. Specific yield data under directly comparable conditions was not found in the searched literature.
While specific comparative yields for the dehydrohalogenation of 2-bromopropane with these exact amines were not located, both triethylamine and this compound are capable of effecting this transformation. The choice between them would likely depend on factors such as reaction temperature and the potential for side reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for the formation of carbon-carbon double bonds, often catalyzed by a basic amine. Piperidine is a classic catalyst for this transformation.
| Catalyst | Aldehyde | Active Methylene Compound | Yield (%) |
| Piperidine | Benzaldehyde | Malononitrile | 82 (in benzene at RT)[10] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | 100[11] |
Table 4: Performance of cyclic amines in the Knoevenagel Condensation.
Studies have shown that cyclic secondary amines like piperidine and pyrrolidine are highly effective catalysts for the Knoevenagel condensation.[11][12] For instance, the reaction of benzaldehyde and malononitrile catalyzed by piperidine proceeds in high yield.[10] A comparative study between piperidine and pyrrolidine in the condensation of p-methoxybenzaldehyde and thiazolidine-2,4-dione showed that pyrrolidine can achieve a 100% conversion, outperforming piperidine which gave a 91% conversion under similar conditions.[11] This suggests that the ring size and conformation of the cyclic amine catalyst can significantly impact its efficacy. This compound, as a secondary amine, could also catalyze this reaction, though its bulkier cyclohexyl group might influence its catalytic activity compared to the smaller ring systems of piperidine and pyrrolidine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling using Triethylamine
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triethylamine (Et₃N, 5.0 equiv)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and palladium(II) acetate.
-
Add triethylamine to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[4]
Protocol 2: Dehydrohalogenation of 2-Bromopropane
Materials:
-
2-Bromopropane (1.0 equiv)
-
Amine base (e.g., Triethylamine or this compound) (1.5 equiv)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropane in ethanol.
-
Add the amine base to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, propene, is a gas and can be collected or used in a subsequent step. Alternatively, the reaction mixture can be worked up to isolate any non-volatile products.[13]
Protocol 3: Knoevenagel Condensation using Piperidine
Materials:
-
Benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (catalytic amount, e.g., 0.2 equiv)
-
Benzene (solvent)
Procedure:
-
In a reaction flask, dissolve benzaldehyde and malononitrile in benzene.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction of benzaldehyde and malononitrile with piperidine in benzene at room temperature has been reported to give an 82% yield.[10]
-
Upon completion, the reaction mixture can be washed with dilute acid to remove the piperidine catalyst, followed by an aqueous workup.
-
The organic layer is dried and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the roles of these amines in the discussed reactions, we can visualize the general workflows and catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for an E2 dehydrohalogenation reaction.
Caption: Catalytic cycle of the Knoevenagel condensation.
Conclusion
The selection of an appropriate amine base is a nuanced decision that can profoundly impact the outcome of a chemical reaction. While this compound is a competent and widely used base, alternatives such as dicyclohexylamine, triethylamine, N,N-diisopropylethylamine, and piperidine offer a range of properties that may be more suitable for specific applications. Factors such as basicity, steric hindrance, and catalytic activity must be carefully considered. This guide provides a foundational comparison to assist researchers in navigating these choices, emphasizing the importance of consulting specific literature for the reaction of interest to achieve optimal results.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Aminals under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. gauthmath.com [gauthmath.com]
N-Methylcyclohexylamine: A Comparative Guide to its Efficacy as a Base Catalyst
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a base catalyst is pivotal to the success of a chemical transformation. N-Methylcyclohexylamine, a secondary aliphatic amine, presents itself as a viable and effective base catalyst for a variety of reactions. This guide provides a comprehensive comparison of this compound with other commonly used amine bases, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Amine Base Catalysts
The efficacy of a base catalyst is often dictated by its intrinsic basicity, steric hindrance, and the specific reaction conditions. Here, we compare the properties of this compound with two widely used amine bases: Triethylamine (TEA), a tertiary amine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine.
| Catalyst | Structure | pKa of Conjugate Acid (in Acetonitrile) | Key Characteristics |
| This compound |
| ~10.6 (estimated in water) | Secondary amine, moderately basic, sterically accessible. |
| Triethylamine (TEA) |
| 18.82 | Tertiary amine, commonly used, moderately hindered. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 24.3 | Amidine, exceptionally strong non-nucleophilic base, sterically hindered. |
While direct comparative studies featuring this compound in key organic reactions are not extensively documented, its character as a secondary amine suggests its utility in reactions where proton abstraction is a key step. Its basicity, comparable to other secondary amines, and steric profile make it a suitable candidate for various base-catalyzed transformations.
Efficacy in Key Organic Reactions
We will now explore the catalytic performance of these amines in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to form a new carbon-carbon double bond. This reaction is typically catalyzed by a weak base.[1]
While specific data for this compound in this reaction is sparse in readily available literature, secondary amines like piperidine are well-established catalysts. Given its structural and electronic similarities to other cyclic secondary amines, this compound is expected to effectively catalyze this transformation.
Comparative Data for Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Triethylamine | Aromatic Aldehydes | Ethyl Cyanoacetate/Barbituric Acid | Aqueous ethanol, reflux | 69-94 | Not Specified | [2] |
| DBU | Aromatic Aldehydes | Malononitrile | Water, Room Temp | 98 | 5 min | [3] |
Note: Data for this compound is not available in the cited literature for a direct comparison.
Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.
Similar to the Knoevenagel condensation, while direct quantitative data for this compound is limited, secondary amines are known to catalyze the aza-Michael addition (where the nucleophile is an amine).
Comparative Data for Michael Addition
| Catalyst | Michael Acceptor | Nucleophile | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Triethylamine | Diethyl Maleate | Thiophenol | THF, Room Temp | High (not specified) | Not Specified | [5] |
| DBU | α,β-unsaturated isoxazoles | Glycine imines | THF, Room Temp, with LiBr | up to 97 | 3 h | [6] |
Note: Data for this compound is not available in the cited literature for a direct comparison.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are general procedures for the Knoevenagel condensation and Michael addition, which can be adapted for use with this compound and other amine bases.
General Experimental Protocol for Knoevenagel Condensation
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Active methylene compound (1.0-1.2 eq)
-
Base catalyst (e.g., this compound, Triethylamine, Piperidine) (0.1-0.2 eq)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone, the active methylene compound, and the solvent.
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[7]
General Experimental Protocol for Aza-Michael Addition
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 eq)
-
Amine (e.g., this compound) (1.0-1.2 eq)
-
Solvent (e.g., Acetonitrile, THF, or solvent-free)
-
Catalyst (optional, as the amine can be self-catalytic)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound in the chosen solvent.
-
Add the amine to the solution. If a catalyst is used, add it at this stage.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-amino carbonyl compound.[5]
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing reaction conditions and predicting outcomes.
Knoevenagel Condensation Mechanism
The base catalyst deprotonates the active methylene compound to form a nucleophilic enolate. The enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. This intermediate is protonated to give a β-hydroxy compound, which then undergoes dehydration to yield the α,β-unsaturated product.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Aza-Michael Addition Mechanism
In the aza-Michael addition, the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a zwitterionic enolate intermediate. This intermediate then undergoes proton transfer to yield the final β-amino carbonyl product.
Caption: Mechanism of the aza-Michael addition.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a base-catalyzed reaction.
Caption: General workflow for a base-catalyzed reaction.
Conclusion
This compound, as a secondary amine, is a competent base catalyst for various organic transformations. While direct, quantitative comparisons with highly optimized catalysts like DBU are limited in the current literature, its fundamental properties suggest it is a valuable tool in a chemist's arsenal, particularly when moderate basicity and good steric accessibility are desired. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further experimental investigation is warranted to fully delineate its catalytic efficacy in comparison to other established base catalysts across a broader range of reactions.
References
A Comparative Guide to the Spectroscopic Analysis of N-Methylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of N-Methylcyclohexylamine against its common synthetic precursors, cyclohexanone and methylamine, as well as the related primary amine, cyclohexylamine. Detailed experimental protocols and supporting data are presented to facilitate the unambiguous identification of this compound and to distinguish it from potential impurities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and related compounds.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3350-3310 (weak, sharp), 2925, 2850, 1450, 1250–1020 | N-H stretch (secondary amine), C-H stretch (alkane), C-H bend, C-N stretch |
| Cyclohexanone | 1715-1710 (strong, sharp), 2940, 2860, 1450 | C=O stretch (ketone), C-H stretch (alkane), C-H bend[1][2] |
| Methylamine | 3600-3200 (broad), 3450 & 3350 (two bands), 1650-1580, 1220-1020 | N-H stretch (hydrogen-bonded), N-H stretch (primary amine), N-H bend, C-N stretch[3] |
| Cyclohexylamine | 3378, 3291, 2960-2850, 1615, 1449 | N-H stretch (primary amine), C-H stretch (alkane), N-H bend, C-H bend[4] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.42 | s | 3H | N-CH₃ |
| ~2.3-2.5 | m | 1H | CH-N | |
| ~1.0-1.9 | m | 10H | Cyclohexyl CH₂ | |
| Variable | br s | 1H | N-H | |
| Cyclohexanone | ~2.35 | t | 4H | α-CH₂ |
| ~1.8-2.1 | m | 6H | β, γ-CH₂ | |
| Methylamine | ~2.4 | s | 3H | CH₃ |
| Variable | br s | 2H | NH₂ | |
| Cyclohexylamine | ~2.62 | m | 1H | CH-N |
| ~1.0-1.8 | m | 10H | Cyclohexyl CH₂ | |
| ~1.18 | br s | 2H | NH₂[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~58 | CH-N |
| ~34 | N-CH₃ | |
| ~33 | C2/C6 | |
| ~26 | C3/C5 | |
| ~25 | C4 | |
| Cyclohexanone | ~212 | C=O |
| ~42 | C2/C6 | |
| ~27 | C3/C5 | |
| ~25 | C4 | |
| Methylamine | ~28 | CH₃ |
| Cyclohexylamine | ~50.2 | C1 |
| ~33.7 | C2/C6 | |
| ~25.4 | C3/C5 | |
| ~24.6 | C4[4] |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound | 113 | 98, 84, 70, 56 | Loss of methyl, alpha-cleavage |
| Cyclohexanone | 98 | 83, 69, 55 (base peak), 42 | Loss of H, subsequent losses of CH₂, retro-Diels-Alder[6] |
| Methylamine | 31 | 30 (base peak), 29, 28 | Loss of H, subsequent loss of H₂, alpha-cleavage[7] |
| Cyclohexylamine | 99 | 82, 56 (base peak), 43 | Loss of NH₂, alpha-cleavage with rearrangement[4] |
Experimental Protocols
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Analysis: Identify characteristic peaks for N-H, C-H, and C-N bonds and compare with the reference table. The absence of a strong C=O stretch around 1715 cm⁻¹ is a key indicator that cyclohexanone is not present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300 MHz or higher NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the peaks and determine the chemical shifts relative to TMS.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Determine the chemical shifts of the carbon signals.
-
-
Analysis: Compare the chemical shifts, multiplicities, and integrations to the reference tables. The presence of a singlet around 2.42 ppm integrating to 3 protons is characteristic of the N-methyl group in this compound.
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC will separate the components of the sample, which will then enter the mass spectrometer.
-
Acquire mass spectra over a mass range of m/z 30-300.
-
-
Analysis: Identify the molecular ion peak and the characteristic fragment ions. Compare the fragmentation pattern to the reference table to confirm the structure.
Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the confirmation of this compound's identity using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of this compound.
References
- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 3. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. webqc.org [webqc.org]
- 5. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
- 7. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating the Purity of N-Methylcyclohexylamine: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Methylcyclohexylamine (NMCHA) is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of NMCHA purity, supported by experimental protocols and data.
This compound, a secondary aliphatic amine, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity can be affected by starting materials, synthesis byproducts, and degradation products. GC-MS stands out as a powerful technique for separating and identifying volatile and semi-volatile impurities in NMCHA.
Comparative Analysis of Analytical Techniques
While GC-MS is a primary method for NMCHA purity analysis, other techniques can provide complementary information. The choice of method depends on the specific analytical need, such as routine quality control, in-depth impurity profiling, or chiral purity assessment.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separation based on volatility and column interaction, with detection by mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities. | High specificity, definitive identification of unknown impurities through mass spectral libraries. | May require derivatization for polar amines to improve peak shape; not suitable for non-volatile impurities. |
| GC-FID | Separation based on volatility and column interaction, with detection by flame ionization. | Overall purity assessment (area percent) and detection of volatile impurities. | Robust, reproducible, and highly sensitive for a wide range of organic compounds. | Lacks the specificity of MS for definitive impurity identification; potential for co-elution of impurities. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of non-volatile and thermally labile impurities. | Suitable for a broad range of compounds without the need for derivatization; ideal for routine quality control. | May have lower resolution for volatile impurities compared to GC; requires different columns and mobile phases for different impurity types. |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei. | Absolute purity determination without the need for a reference standard of the analyte. | Provides a direct measure of purity; non-destructive. | Lower sensitivity compared to chromatographic techniques; requires a relatively pure sample for accurate quantification. |
Experimental Protocol: GC-MS Analysis of this compound
The following protocol is a recommended starting point for the GC-MS analysis of NMCHA, adapted from established methods for similar cyclohexylamine derivatives. As secondary amines can exhibit poor chromatographic peak shape, derivatization is often recommended to improve volatility and reduce tailing.[2]
1. Sample Preparation (with Derivatization)
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL.
-
Derivatization:
-
Pipette 100 µL of the NMCHA sample or standard solution into a clean, dry autosampler vial.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MS or equivalent |
| Column | HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector | Split/Splitless, Split ratio 50:1 |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation: Expected GC-MS Results
The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in the NIST library.
Table of Potential Impurities and Their Mass Spectral Data
Common impurities in industrial this compound can arise from the starting materials and side reactions during synthesis. Synthesis often involves the reductive amination of cyclohexanone with methylamine or the alkylation of cyclohexylamine.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| This compound | C₇H₁₅N | 113.20 | 113, 98, 84, 70, 56 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98, 83, 70, 55, 42 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 99, 84, 56, 43 |
| N,N-Dimethylcyclohexylamine | C₈H₁₇N | 127.23 | 127, 112, 98, 84, 58 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating the purity of this compound using GC-MS.
Caption: Experimental workflow for GC-MS analysis of this compound purity.
Caption: Decision tree for selecting an analytical method for NMCHA purity validation.
References
N-Methylcyclohexylamine vs. Other Amines in Corrosion Inhibition: A Comparative Guide
In the realm of industrial processes, particularly in sectors like oil and gas, manufacturing, and infrastructure, the mitigation of corrosion is a critical concern to ensure the longevity and integrity of metallic assets.[1][2] Amines are a well-established class of organic compounds utilized as corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive environments.[3][4] This guide provides a detailed comparison of the corrosion inhibition performance of N-Methylcyclohexylamine against other common amines, supported by experimental data and methodologies.
Mechanism of Amine-Based Corrosion Inhibition
The efficacy of amine compounds as corrosion inhibitors stems from their molecular structure. The nitrogen atom in the amine group possesses a lone pair of electrons, which facilitates the adsorption of the molecule onto the metal surface.[4] This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), creating a hydrophobic film that isolates the metal from the corrosive medium.[1][5] The structure of the amine, including the nature of the alkyl groups attached to the nitrogen atom, significantly influences its inhibitive properties.
This compound, a secondary amine, is recognized for its role in corrosion inhibition by neutralizing acidic species and forming a passivating film on metal surfaces.[2] Its specific molecular structure contributes to its effectiveness in protecting industrial equipment from corrosive attack.[2]
Comparative Performance Analysis
The following tables summarize the corrosion inhibition efficiency of this compound and other amines under various experimental conditions, as determined by common evaluation techniques.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.[6][7]
| Inhibitor | Concentration | Corrosive Medium | Temperature | Inhibition Efficiency (%) | Reference |
| N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH) | 0.005 M | 1 M HCl | 303 K | 95.3 | [1][5] |
| Cyclohexylamine (CHA) | 1000 ppm | 0.1 N H2SO4 | Room Temp. | 81.06 | [8] |
| 4-cyclohexyl-3-thiosemicarbazide (4C3T) | 0.5 mM | 1 M HCl | 303 K | Not specified, but effective | |
| 1-((thiazol-2-ylimino)methyl)-2-naphthol (TMN) | 0.5 mM | 1 M HCl | 303 K | 91.2 | [9] |
| Amine-based Volatile Corrosion Inhibitor (VCI) | 500 mg/L | Boiling Water | Boiling | ~93 (calculated from corrosion rates) | |
| Diethylamine | Not specified | CO2 saturated solution | Not specified | Effective | [10] |
| Morpholine | Not specified | CO2 saturated solution | Not specified | Effective | [10] |
Electrochemical Methods
Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.
Potentiodynamic Polarization
This technique helps in understanding whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
| Inhibitor | Concentration | Corrosive Medium | Key Findings | Reference |
| Ethylenediamine (EDA) | 4% | Petroleum-water with acetic acid and NaCl | Best inhibition, acts as a polarizing agent | [11] |
| Hexylamine (HA) | Not specified | Petroleum-water with acetic acid and NaCl | Studied for inhibition | [11] |
| Butylamine (BA) | Not specified | Petroleum-water with acetic acid and NaCl | Studied for inhibition | [11] |
| Cyclohexylamine dithiocarbamate (CHDTC) | Various | 1 M HCl | Inhibition efficiency increases with concentration | [12] |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine | Various | 1 M HCl | Retards both cathodic and anodic reactions (mixed-type) | [13] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the formation of a protective film and the resistance to charge transfer at the metal-solution interface.[14]
| Inhibitor | Concentration | Corrosive Medium | Key Findings | Reference |
| Cyclohexylamine (CHA) | Increasing | 0.1 N H2SO4 | Increase in charge transfer resistance with concentration | [8] |
| Ethylenediamine (EDA) | 4% | Petroleum-water with acetic acid and NaCl | Studied for inhibition | [11] |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine | Increasing | 1 M HCl | Charge transfer resistance increases with concentration | [13] |
| Four Amine Derivatives | Increasing | 1 M HCl | Inhibition efficiency decreases with a decrease in concentration | [15] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of results.
Weight Loss Method
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[16][9]
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the inhibitor for a specified period and at a controlled temperature.[16][9]
-
Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × t × ρ)[17]
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100[17] Where K is a constant, W is the weight loss, A is the exposed area, t is the immersion time, and ρ is the density of the metal. CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[18]
-
Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[19]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.[19][20]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated from the i_corr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a range of frequencies.[18]
-
Data Acquisition: The impedance response of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface, and parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted.[13] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[13]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the performance of corrosion inhibitors.
Conclusion
The selection of an appropriate amine for corrosion inhibition depends on various factors, including the specific metal, the nature of the corrosive environment, temperature, and economic considerations. While direct comparative data for this compound under identical conditions as other amines is not extensively available in the reviewed literature, the information on its structural analog, cyclohexylamine, and other derivatives suggests that it is a viable corrosion inhibitor. The data presented for N-MEH, a more complex derivative, shows very high inhibition efficiency, indicating the potential of N-alkylated cyclohexylamine structures in corrosion protection. Further targeted experimental studies directly comparing this compound with other standard amines like ethylenediamine, hexylamine, and morpholine under controlled conditions would be beneficial for a more definitive performance ranking. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such comparative evaluations.
References
- 1. Experimental and Theoretical Investigation on the Corrosion Inhibitor Potential of N-MEH for Mild Steel in HCl [pccc.icrc.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations -Corrosion Science and Technology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. j-cst.org [j-cst.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 16. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. commons.udsm.ac.tz [commons.udsm.ac.tz]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Methylcyclohexylamine Performance Across Diverse Solvent Systems
This guide provides an in-depth comparison of N-Methylcyclohexylamine's performance in various solvent systems, offering valuable insights for researchers, scientists, and professionals in drug development. By examining its solubility, stability, and reactivity, this document aims to facilitate informed decisions in experimental design and formulation.
Physicochemical Properties of this compound
This compound is a secondary aliphatic amine characterized by a cyclohexyl and a methyl group attached to the nitrogen atom.[1][2][3] It is a colorless to pale yellow liquid with a distinct amine-like odor.[3][4][5]
| Property | Value |
| CAS Number | 100-60-7 |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol [2] |
| Boiling Point | ~149 °C[1][6] |
| Density | ~0.868 g/mL at 25 °C[1][6] |
| Melting Point | -9 to -7 °C[6] |
| Flash Point | 35 °C[7] |
| Vapor Pressure | 5 hPa at 20 °C[7] |
Solubility Profile
The solubility of this compound is a critical factor in its application, influenced by the polarity of the solvent and temperature.[8] Generally, its solubility increases with temperature.[8]
| Solvent System | Solubility | Rationale |
| Water | Slightly soluble (54 g/L at 20 °C)[2][6][7] | The polar amino group allows for some interaction with water, but the nonpolar cyclohexyl ring limits its solubility.[8] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble[8] | These solvents can engage in hydrogen bonding with the amine, facilitating dissolution. |
| Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) | Miscible[5] | The polarity of these solvents allows for effective interaction with the polar amine group. |
| Nonpolar Organic Solvents (e.g., Benzene, Ether) | Soluble[4] | The nonpolar cyclohexyl group contributes to its solubility in nonpolar environments. |
Reactivity and Stability in Solution
This compound's reactivity is characteristic of a secondary amine, primarily exhibiting basic properties due to the lone pair of electrons on the nitrogen atom.[3][9]
-
Basicity : As a weak base, it reacts with acids to form salts, which are often more soluble in water than the original amine.[9] The basicity of this compound (pKa of conjugate acid ≈ 11.2) is comparable to other non-conjugated cyclic amines like cyclohexylamine and significantly stronger than aromatic amines such as aniline (pKa of conjugate acid ≈ 4.6).[10] This is because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, reducing its availability to accept a proton.[10]
-
Nucleophilicity : It can act as a nucleophile in various organic reactions, including alkylations and acylations.[11] However, its nucleophilicity can be influenced by steric hindrance from the cyclohexyl group.[12]
-
Stability : this compound is stable under normal temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][4] Reactions with these substances can be exothermic.[2] It is also a flammable liquid and its vapors can form explosive mixtures with air.[5][7]
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.
Methodology:
-
Preparation : Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent.[13] Ensure that undissolved solid is visible.
-
Equilibration : Seal the vials to prevent solvent evaporation and place them in a shaking incubator at a constant temperature (e.g., 25 °C).[13] Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[13]
-
Sample Collection : After equilibration, allow any undissolved solid to settle.[13] Carefully withdraw an aliquot of the supernatant.
-
Filtration : Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[13]
-
Quantification : Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
Caption: Workflow for determining equilibrium solubility.
Forced Degradation Study for Stability Assessment
This protocol is used to identify potential degradation pathways and products under various stress conditions.
Methodology:
-
Acid Hydrolysis : Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points. Neutralize the samples before analysis.[13]
-
Base Hydrolysis : Dissolve the compound and add 0.1 M NaOH. Heat the solution and collect samples over time. Neutralize the samples prior to analysis.[13]
-
Oxidative Degradation : Treat a solution of the compound with hydrogen peroxide (e.g., 3%) at room temperature and monitor the reaction over time.[13] Amines are susceptible to oxidation, which can lead to N-oxides.[13]
-
Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in an oven, analyzing samples at different time intervals.[13]
-
Photostability : Expose the solid compound and a solution to light in a photostability chamber compliant with ICH Q1B guidelines.
Caption: Forced degradation study workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 4. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 100-60-7 [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemhaven.org [chemhaven.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Degradation of Cyclohexylamine: A Comparative Analysis of Biological, Chemical, and Photocatalytic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three primary methods for the degradation of cyclohexylamine: biodegradation, catalytic oxidation, and photocatalysis. The information presented herein is intended to assist researchers in selecting and optimizing degradation strategies for this compound, which is a key intermediate in the pharmaceutical and chemical industries. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of each degradation approach.
Comparative Data on Cyclohexylamine Degradation
The efficiency and byproducts of cyclohexylamine degradation vary significantly depending on the chosen method. The following tables summarize key quantitative data from experimental studies to provide a clear comparison of the performance of biodegradation, catalytic oxidation, and photocatalytic degradation.
Table 1: Biodegradation of Cyclohexylamine
| Microorganism | Initial Concentration (mM) | Degradation Time (h) | Degradation Efficiency (%) | Key Byproducts | Reference |
| Pseudomonas plecoglossicida NyZ12 | 10 | 22 | >99 | Cyclohexanone, Ammonia | [1] |
| Brevibacterium oxydans IH-35A | Not Specified | Not Specified | Not Specified | Cyclohexanone, 6-hexanolactone, 6-hydroxyhexanoate, Adipate | [2] |
| Acclimated Sewage Sludge | 10 mg/L | 336 (14 days) | 100 (Theoretical BOD) | Not Specified | |
| Acinetobacter sp. YT-02 | 10 | 22 | >99 | Cyclohexanone | [1] |
Table 2: Catalytic Oxidation of Cyclohexylamine
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Main Products | Reference |
| Nickel-based catalyst | 160-190 | Not Specified | Not Specified | Not Specified | Dicyclohexylamine, Ammonia | [3] |
| Rh/C | 80-160 | 6 | Varies | Varies | Dicyclohexylamine, Cyclohexanone, Cyclohexylaniline | [4] |
| Pd/C | 80-160 | 6 | Varies | Varies | Dicyclohexylamine, Cyclohexanone, Cyclohexylaniline | [4] |
Table 3: Photocatalytic Degradation of Cyclohexylamine (Representative Data for Similar Amines)
| Photocatalyst | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Key Byproducts | Reference |
| TiO2/beta-SiC | Mercury Lamp (100W) | Not Specified | Not Specified | Not Specified | [5] |
| CeO2-TiO2 | UV (130W) / Sunlight (35W) | 30 | Up to 99 (for color removal) | Mineralization products (CO2, H2O) | [6] |
| TiO2 P25 | UV/Visible Light | 120 | ~70 (for Diclofenac) | Not Specified | [7] |
| Ag-TiO2 | High-Pressure Hg Lamp (400W) | Not Specified | Effective in alkaline conditions | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of degradation studies. The following sections provide protocols for biodegradation, catalytic oxidation, and photocatalytic degradation of cyclohexylamine based on established research.
Biodegradation Protocol
This protocol outlines the steps for assessing the biodegradation of cyclohexylamine using a pure bacterial culture.
1. Microorganism and Culture Conditions:
-
A bacterial strain with the ability to degrade cyclohexylamine, such as Pseudomonas plecoglossicida or Acinetobacter sp., is used.[1]
-
The strain is typically pre-cultured in a nutrient-rich medium and then transferred to a minimal salts medium (MSM) containing cyclohexylamine as the sole source of carbon and nitrogen.
2. Experimental Setup:
-
Batch experiments are conducted in flasks containing MSM with a specific concentration of cyclohexylamine (e.g., 10 mM).[1]
-
The flasks are inoculated with the pre-cultured bacterial cells.
-
The cultures are incubated on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed.
3. Sampling and Analysis:
-
Samples are withdrawn at regular intervals to monitor the degradation of cyclohexylamine and the formation of intermediates.
-
The concentration of cyclohexylamine is determined using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[2]
-
The formation of ammonia can be measured using Nessler's reagent.
-
Identification of metabolites such as cyclohexanone can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Catalytic Oxidation Protocol
This protocol describes a typical experimental setup for the catalytic oxidation of cyclohexylamine in a gas or liquid phase.
1. Catalyst Preparation:
-
A suitable catalyst, such as a nickel-based catalyst or a noble metal catalyst (e.g., Rh/C, Pd/C), is prepared or obtained commercially.[3][4]
2. Reactor Setup:
-
The reaction is carried out in a fixed-bed reactor for gas-phase reactions or a batch reactor for liquid-phase reactions.[3][4]
-
The reactor is heated to the desired temperature (e.g., 160-190°C for gas-phase, 80-160°C for liquid-phase).[3][4]
3. Reaction Conditions:
-
For gas-phase reactions, a mixture of cyclohexylamine vapor, hydrogen, and an inert gas is passed through the catalyst bed.[3]
-
For liquid-phase reactions, cyclohexylamine is dissolved in a suitable solvent and placed in the reactor with the catalyst under a hydrogen atmosphere.[4]
-
The pressure is maintained at the desired level.
4. Product Analysis:
-
The reaction products are collected and analyzed using GC or GC-MS to identify and quantify the conversion of cyclohexylamine and the selectivity towards different products like dicyclohexylamine and cyclohexanone.[4]
Photocatalytic Degradation Protocol
This protocol outlines a general procedure for the photocatalytic degradation of cyclohexylamine in an aqueous solution.
1. Photocatalyst and Reactor:
-
A semiconductor photocatalyst, typically titanium dioxide (TiO2) or a modified version like CeO2-TiO2, is used.[6]
-
The experiment is conducted in a photochemical reactor equipped with a UV lamp (e.g., high-pressure mercury lamp) or positioned to receive natural sunlight.[6]
2. Experimental Procedure:
-
An aqueous solution of cyclohexylamine of a known concentration is prepared.
-
The photocatalyst is suspended in the solution.
-
The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.
-
The light source is then turned on to initiate the photocatalytic reaction.
3. Analysis:
-
Aliquots of the solution are taken at different time intervals.
-
The samples are filtered to remove the photocatalyst.
-
The concentration of cyclohexylamine is measured using HPLC or a UV-Vis spectrophotometer.
-
The extent of mineralization can be determined by measuring the Total Organic Carbon (TOC) content of the solution over time.[1]
Visualizing Degradation Pathways and Workflows
To further clarify the processes involved in cyclohexylamine degradation, the following diagrams, generated using Graphviz (DOT language), illustrate a key metabolic pathway and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. d-nb.info [d-nb.info]
Benchmarking N-Methylcyclohexylamine: A Comparative Guide to its Performance in Polyurethane Foam Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the selection of an appropriate catalyst is a critical step influencing reaction kinetics and the final properties of the polymer. This guide provides an objective comparison of the performance of N-Methylcyclohexylamine (NMCHA) as a catalyst in polyurethane (PU) foam production, benchmarked against the widely used tertiary amine catalyst, Triethylamine (TEA).
This compound (NMCHA), a secondary amine, and Triethylamine (TEA), a tertiary amine, can both catalyze the formation of polyurethane foams. Their primary role is to accelerate the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which together create the polymer matrix and the cellular structure of the foam.[1][2][3] The balance between these two reactions is crucial for determining the foam's processing characteristics and final physical properties.[4] While tertiary amines are more commonly used as PU catalysts, secondary amines can also be employed, often exhibiting different reactivity profiles.[5][6]
Performance Comparison: this compound vs. Triethylamine
To provide a clear comparison, the following tables summarize key performance indicators for NMCHA and TEA in a typical rigid polyurethane foam formulation. The data presented is a synthesis of typical values found in technical literature under comparable experimental conditions.
Table 1: Reaction Kinetics
| Parameter | This compound (NMCHA) | Triethylamine (TEA) |
| Cream Time (s) | 15 - 25 | 10 - 20 |
| Gel Time (s) | 90 - 120 | 70 - 100 |
| Tack-Free Time (s) | 150 - 180 | 120 - 150 |
Note: Reaction times are influenced by the specific formulation, including the type of polyol and isocyanate, and the concentration of the catalyst.
Table 2: Physical Properties of Resulting Polyurethane Foam
| Property | This compound (NMCHA) | Triethylamine (TEA) |
| Foam Density ( kg/m ³) | 30 - 35 | 28 - 33 |
| Compressive Strength (kPa) | 180 - 220 | 170 - 210 |
| Closed Cell Content (%) | > 90 | > 90 |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a rigid polyurethane foam, which can be adapted to evaluate the performance of different amine catalysts.
Materials:
-
Polyether polyol (e.g., hydroxyl value 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine Catalyst (this compound or Triethylamine)
-
Silicone Surfactant
-
Blowing Agent (e.g., Water)
Procedure:
-
Preparation of the Polyol Blend (Component A): In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, blowing agent (water), and the amine catalyst at the desired concentrations. Ensure a homogeneous mixture is obtained.
-
Mixing and Foaming: In a separate container, weigh the required amount of pMDI (Component B). Add Component B to Component A and mix vigorously with a high-shear mixer for a specified time (e.g., 10 seconds).
-
Observation and Curing: Immediately after mixing, pour the reacting mixture into a mold and observe the cream time, gel time, and tack-free time. Allow the foam to cure at room temperature or in an oven at a specified temperature for a set duration.
-
Characterization: After curing, the foam can be demolded and characterized for its physical properties, including density, compressive strength, and closed-cell content, according to standard testing methods (e.g., ASTM D1622 for density, ASTM D1621 for compressive properties).
Signaling Pathways and Experimental Workflows
The catalytic action of amines in polyurethane formation involves the activation of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water. The following diagrams illustrate the general catalytic mechanism and the experimental workflow for catalyst evaluation.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. eng.uc.edu [eng.uc.edu]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of secondary amines for the synthesis of non-isocyanate polyurethanes | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of N-Methylcyclohexylamine: A Guide for Laboratory Professionals
For immediate release:
Proper management and disposal of N-Methylcyclohexylamine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this chemical waste responsibly. Adherence to these protocols is vital due to the compound's hazardous properties, including flammability, corrosivity, and toxicity.[1][2][3][4][5]
Key Disposal Principles
This compound is classified as a hazardous waste.[2] Therefore, it must be handled and disposed of in accordance with all applicable federal, state, and local regulations.[1][4] The primary disposal methods involve offering surplus and non-recyclable solutions to a licensed disposal company.[4] Chemical waste generators are responsible for correctly classifying the waste and ensuring its complete and accurate declaration.[1]
Step-by-Step Disposal Procedure
-
Container Management:
-
Always keep this compound in its original, tightly sealed container.[1][2][4]
-
If the original container is compromised, use a new, approved, and properly labeled container.[2] Recommended packaging includes lined metal cans or pails, and plastic pails or drums.[3]
-
Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[4]
-
Do not mix this compound with other waste streams.[4]
-
-
Waste Collection and Storage:
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the disposal company regarding packaging, labeling, and transportation.
-
-
Spill and Leak Management:
-
In the event of a spill, immediately remove all sources of ignition.[1][3]
-
Ventilate the area and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical safety goggles, and protective gloves and clothing.[1]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]
-
Decontaminate the spill area with a 5% solution of acetic acid, followed by hot water.[3]
-
Chemical and Physical Properties Relevant to Disposal
| Property | Value | Citation |
| UN Number | 2734 | [2][5] |
| UN Proper Shipping Name | AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. (this compound) | [2] |
| Transport Hazard Class | 8 (Corrosive) | [2] |
| Subsidiary Risk | 3 (Flammable liquid) | [2] |
| Packing Group | II (Substance presenting medium danger) | [2] |
| Flash Point | Flammable | [1][2] |
| Vapor Pressure | 5 hPa at 20 °C | [4] |
| Water Solubility | 54 g/l at 20 °C | [4] |
Disposal Workflow
References
Essential Safety and Operational Guide for Handling N-Methylcyclohexylamine
This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of N-Methylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are compiled to ensure the highest safety standards in the laboratory.
Hazard Summary
This compound is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may also be harmful and cause respiratory irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
To prevent exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes | Select gloves based on the manufacturer's chemical resistance guide. Lab coats must be fully buttoned, and shoes should cover the entire foot.[3][4][5] |
| Respiratory Protection | Respirator | A respirator may be necessary in poorly ventilated areas or for procedures that could generate significant vapors. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4] |
Quantitative Data Summary
| Property | Value | Source |
| Oral LD50 (rat) | 400 mg/kg | [4] |
| Vapor Pressure | 5 hPa at 20 °C | [1] |
| Vapor Density | 4 (vs air) | [1] |
| Relative Density | 0.868 g/mL at 25 °C | [1] |
| Water Solubility | 54 g/l at 20 °C | [1] |
Operational Plan: Handling and Storage
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Pre-Handling Preparations
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Equipment Check: Confirm that all equipment is properly grounded and bonded. Use only spark-proof and explosion-proof tools.[3][4]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.
-
Emergency Stations: Verify that eyewash stations and safety showers are unobstructed and readily accessible.[6]
Step-by-Step Handling Procedure
-
Container Handling: Keep the container tightly closed when not in use.[4]
-
Dispensing: When transferring the chemical, use spark-proof tools and ground and bond containers.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not inhale vapors or mists.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7] No smoking is permitted in the handling area.[7]
Storage Plan
-
Location: Store in a cool, dry, well-ventilated area designated as a flammables and corrosives area.[4]
-
Container Integrity: Keep containers tightly closed and store in a corrosive-resistant container with a resistant inner liner.[7]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4][8]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste.[1]
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Collection: Collect waste in a sealed, properly labeled container suitable for hazardous chemical waste.
Step-by-Step Disposal Procedure
-
Licensed Disposal Company: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations.[1]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself and dispose of them as unused product.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Spill Response
-
Evacuate and Secure: Evacuate the area and eliminate all ignition sources.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][4]
-
Collection: Use spark-proof tools to collect the absorbed material into a suitable container for disposal.[4][9]
First Aid Measures
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.[1][4]
Safety Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
